Acetophenone, tetrachloro derivative
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTJQHYMIFWMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222248 | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71964-98-2 | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071964982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Polychlorinated Acetophenones, with a Focus on 2',3',4',5'-Tetrachloroacetophenone
Introduction
Polychlorinated acetophenones are a class of halogenated aromatic ketones that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their chemical reactivity and biological activity are significantly influenced by the number and position of chlorine atoms on the acetophenone scaffold. This guide focuses on the theoretical and extrapolated properties of 2',3',4',5'-tetrachloroacetophenone, drawing comparisons with well-characterized isomers to provide a robust predictive profile for researchers.
Physicochemical Properties
The physical and chemical properties of a specific tetrachloroacetophenone isomer are determined by its unique substitution pattern. While specific data for the 2',3',4',5'-isomer is unavailable, the following tables summarize the known properties of other relevant chlorinated acetophenones to provide a comparative baseline.
Table 1: General Physicochemical Properties of Selected Chlorinated Acetophenones
| Property | 2',2',4'-Trichloroacetophenone | 2',3',4'-Trichloroacetophenone | General Trends for Tetrachloro-Isomers (Predicted) |
| Molecular Formula | C₈H₅Cl₃O[1][2] | C₈H₅Cl₃O | C₈H₄Cl₄O |
| Molecular Weight | 223.48 g/mol [2] | 223.48 g/mol | 257.93 g/mol |
| Appearance | Off-white to yellow crystalline solid[1] | Beige to ochre crystalline powder | Likely a crystalline solid |
| Melting Point | 47-54 °C[1] | 59-64 °C | Expected to be higher than trichloro-isomers |
| Boiling Point | 130-135 °C @ 4 mmHg[1] | 144 °C @ 8 mmHg | Expected to be higher than trichloro-isomers |
| Solubility | Insoluble in water[1][2] | Soluble in Methanol | Insoluble in water; soluble in organic solvents |
Table 2: Spectroscopic Data of a Representative Isomer (2',3',4'-Trichloroacetophenone)
| Spectroscopic Technique | Key Features |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.44 (d, J=8.4 Hz, 1H), 7.34 (d, J=8.4 Hz, 1H), 2.63 (s, 3H) |
| ¹³C NMR | Expected signals for 6 aromatic carbons (4 substituted, 2 unsubstituted), 1 carbonyl carbon, and 1 methyl carbon. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z corresponding to the exact mass, with a characteristic isotopic pattern for four chlorine atoms. |
| Infrared (IR) | Strong C=O stretch (~1680-1700 cm⁻¹), C-Cl stretches, and aromatic C-H and C=C vibrations. |
Experimental Protocols
The synthesis and analysis of polychlorinated acetophenones generally follow established organic chemistry methodologies.
1. Synthesis via Friedel-Crafts Acylation:
The most common method for synthesizing chlorinated acetophenones is the Friedel-Crafts acylation of a corresponding chlorinated benzene derivative with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[3][4][5][6].
-
Materials: Tetrachlorobenzene, Acetyl Chloride (or Acetic Anhydride), Anhydrous Aluminum Chloride, Dichloromethane (or other suitable solvent), Hydrochloric Acid, Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate, Ethanol (for recrystallization).
-
Procedure:
-
To a stirred solution of tetrachlorobenzene in dichloromethane, add anhydrous aluminum chloride in portions at 0-5 °C.
-
Slowly add acetyl chloride to the mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the tetrachloroacetophenone.
-
2. Analytical Characterization:
The identity and purity of the synthesized compound can be confirmed using a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the specific isomeric structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl functional group and the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.
Chemical Reactivity and Stability
Polychlorinated acetophenones are generally stable compounds under normal conditions. Their reactivity is primarily centered around the carbonyl group and the aromatic ring.
-
Carbonyl Group Reactions: The ketone functionality can undergo typical reactions such as reduction to an alcohol, reductive amination, and condensation reactions.
-
Aromatic Ring Reactions: The high degree of chlorination deactivates the aromatic ring towards further electrophilic substitution. However, nucleophilic aromatic substitution may be possible under harsh conditions.
-
Stability: These compounds are generally stable but should be stored away from strong oxidizing agents and strong bases[2].
Mandatory Visualizations
Caption: General workflow for the synthesis of 2',3',4',5'-tetrachloroacetophenone.
Caption: Hypothetical metabolic pathway of polychlorinated acetophenones.
Biological Activity and Toxicological Profile (General)
While specific data for tetrachloroacetophenones is scarce, the biological activity of polychlorinated aromatic hydrocarbons, in general, is an area of active research.
-
Toxicity: Chlorinated aromatic compounds can exhibit toxicity, and their effects are often mediated by the aryl hydrocarbon receptor (AhR)[7]. Human exposure to some chlorinated aromatic compounds has been linked to various health issues[8][9][10]. The toxicity of chlorinated polycyclic aromatic hydrocarbons can be greater than their parent compounds[7].
-
Metabolism: In the body, these compounds are typically metabolized by cytochrome P450 enzymes in the liver[11][12]. This can lead to the formation of more polar metabolites that are more easily excreted, but can also produce reactive intermediates that may be toxic[12][13].
-
Pharmacological Potential: Acetophenone derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[14][15]. The introduction of chlorine atoms can modulate these activities, and some chlorinated acetophenones are used as intermediates in the synthesis of antifungal agents[16].
Conclusion
2',3',4',5'-Tetrachloroacetophenone, while not a well-documented compound, can be predicted to share many of the physicochemical properties and reactivity patterns of other polychlorinated acetophenones. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related molecules. It is imperative that any future work on this specific isomer involves thorough experimental characterization to validate the predicted properties and to fully assess its chemical and biological profile.
References
- 1. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]
- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 8. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Polycyclic Aromatic Hydrocarbons (PAHs): What Is the Biological Fate of the PAHs in the Body? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Metabolism in Toxicity of Polycyclic Aromatic Hydrocarbons and their Non-genotoxic Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cas 4252-78-2,2,2',4'-Trichloroacetophenone | lookchem [lookchem.com]
CAS number and molecular structure of tetrachloroacetophenone
An In-Depth Technical Guide to 2,2',4'-Trichloroacetophenone
A Note on Nomenclature: The term "tetrachloroacetophenone" is not a standard chemical identifier. This guide focuses on the closely related and commercially significant compound, 2,2',4'-Trichloroacetophenone , which is likely the intended subject of interest.
This technical guide provides a comprehensive overview of 2,2',4'-trichloroacetophenone, including its chemical identity, physical properties, synthesis protocols, and its crucial role as an intermediate in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Molecular Structure
2,2',4'-Trichloroacetophenone is a halogenated organic compound belonging to the acetophenone class.[1] Its structure features a phenyl ring substituted with two chlorine atoms at the 2' and 4' positions, and a chloroacetyl group attached to the ring.[1]
-
IUPAC Name: 2-chloro-1-(2,4-dichlorophenyl)ethanone[2]
-
Synonyms: α,2,4-Trichloroacetophenone, 2,4-Dichlorophenacyl chloride, Chloromethyl 2,4-dichlorophenyl ketone[1][2]
Physicochemical Properties
The quantitative physicochemical properties of 2,2',4'-trichloroacetophenone are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 223.48 g/mol | [2][3] |
| Appearance | Off-white to yellow crystalline solid | [2][3] |
| Melting Point | 47-54 °C | [3] |
| Boiling Point | 130-135 °C at 4 mmHg | [3] |
| Density | 1.312 g/cm³ | [3] |
| Flash Point | > 230 °F (> 110 °C) | [2][3] |
| Water Solubility | 60 mg/L (at 20 °C) | [3] |
| InChI Key | VYWPPRLJNVHPEU-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CCl | [2] |
Experimental Protocols: Synthesis
The primary method for synthesizing 2,2',4'-trichloroacetophenone is through the Friedel-Crafts acylation of 1,3-dichlorobenzene.[4][5]
Synthesis of 2,2',4'-Trichloroacetophenone
This protocol describes a common laboratory-scale synthesis.
Materials:
-
1,3-Dichlorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice water
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol or petroleum ether for recrystallization
Procedure:
-
To a stirred mixture of 1,3-dichlorobenzene and anhydrous aluminum trichloride in dichloromethane, slowly add chloroacetyl chloride dropwise at a controlled temperature, typically not exceeding 30 °C.[5]
-
After the addition is complete, stir the reaction mixture at the same temperature for several hours to ensure the reaction goes to completion.[5]
-
Carefully quench the reaction by pouring the mixture into ice water containing a small amount of concentrated hydrochloric acid.[5]
-
Separate the organic layer. Wash the organic phase sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol to yield 2,2',4'-trichloroacetophenone as a white to off-white solid.[5]
Caption: Synthesis workflow for 2,2',4'-Trichloroacetophenone.
Role in Drug Development
2,2',4'-Trichloroacetophenone is a pivotal building block in the pharmaceutical industry, primarily for the synthesis of azole-based antifungal agents.[3][5][6] These drugs are essential for treating a wide range of fungal infections.
The mechanism of action for these antifungal drugs typically involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, azole antifungals compromise the integrity of the fungal cell membrane, leading to cell death.
Intermediate in Antifungal Synthesis
2,2',4'-Trichloroacetophenone serves as a key starting material for several widely used antifungal medications, including:
-
Miconazole: Used for skin infections such as ringworm and candidiasis.[6]
-
Econazole: A topical antifungal medication.[4]
The synthesis of these drugs involves a multi-step process where the 2,2',4'-trichloroacetophenone molecule is chemically modified. A general pathway involves the reduction of the ketone group to an alcohol, followed by substitution and N-alkylation reactions to introduce the imidazole moiety and other required functional groups.[6]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]
- 4. 2,2',4'-Trichloroacetophenone | 4252-78-2 | Benchchem [benchchem.com]
- 5. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Cas 4252-78-2,2,2',4'-Trichloroacetophenone | lookchem [lookchem.com]
The Versatility of Chlorinated Acetophenones in Modern Organic Synthesis: A Technical Guide
Introduction
Chlorinated acetophenones are a class of readily accessible and highly versatile synthetic intermediates that have found widespread application in the synthesis of a diverse array of organic molecules. Their value stems from the presence of three key reactive sites: the electrophilic carbonyl group, the enolizable α-carbon, and the reactive carbon-chlorine bond. This unique combination of functional groups allows for a wide range of chemical transformations, making them invaluable building blocks for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth overview of the core applications of chlorinated acetophenones in organic synthesis, with a focus on their utility in the synthesis of heterocyclic compounds, chalcones, and other valuable organic scaffolds.
Synthesis of Heterocyclic Compounds
The reactivity profile of chlorinated acetophenones makes them ideal precursors for the synthesis of a variety of heterocyclic systems, which are core scaffolds in many biologically active compounds.
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A common and efficient method for their synthesis involves the condensation of an o-phenylenediamine with an α-haloketone, such as 2-chloroacetophenone.
Reaction Workflow: Synthesis of Quinoxalines
Caption: General workflow for the synthesis of quinoxalines from o-phenylenediamine and 2-chloroacetophenone.
Experimental Protocol: Synthesis of 2-Phenylquinoxaline
A mixture of o-phenylenediamine (1 mmol) and 2-chloroacetophenone (1 mmol) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran. A base, for example, pyridine or sodium bicarbonate, is added to the mixture, which is then stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired 2-phenylquinoxaline.[1]
Table 1: Synthesis of Quinoxaline Derivatives from Substituted Phenacyl Bromides and o-Phenylenediamines [1]
| Entry | o-Phenylenediamine | Phenacyl Bromide | Product | Yield (%) | Time (h) |
| 1 | 1,2-Diaminobenzene | 2-Bromo-1-phenylethanone | 2-Phenylquinoxaline | 92 | 2 |
| 2 | 4,5-Dimethyl-1,2-diaminobenzene | 2-Bromo-1-phenylethanone | 6,7-Dimethyl-2-phenylquinoxaline | 90 | 2.5 |
| 3 | 4-Chloro-1,2-diaminobenzene | 2-Bromo-1-phenylethanone | 6-Chloro-2-phenylquinoxaline | 88 | 2.5 |
| 4 | 1,2-Diaminobenzene | 2-Bromo-1-(4-bromophenyl)ethanone | 2-(4-Bromophenyl)quinoxaline | 85 | 3 |
| 5 | 1,2-Diaminobenzene | 2-Bromo-1-(naphthalen-2-yl)ethanone | 2-(Naphthalen-2-yl)quinoxaline | 87 | 3 |
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, which are present in numerous pharmaceuticals, including vitamin B1. The reaction involves the condensation of an α-haloketone with a thioamide.
Reaction Mechanism: Hantzsch Thiazole Synthesis
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
To a solution of 2-chloroacetophenone (10 mmol) in ethanol (50 mL), thiourea (12 mmol) is added. The mixture is heated under reflux for 2-3 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-amino-4-phenylthiazole.[2]
Feist-Benary Furan Synthesis
The Feist-Benary synthesis provides a route to substituted furans from α-haloketones and β-dicarbonyl compounds in the presence of a base.[3][4]
Reaction Mechanism: Feist-Benary Furan Synthesis
Caption: Key steps in the Feist-Benary furan synthesis.
Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis
An α-haloketone (e.g., 2-chloroacetophenone) and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are dissolved in a suitable solvent like ethanol. A base such as pyridine or an alkoxide is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by extraction and purified by distillation or chromatography to yield the substituted furan.[5]
Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. Chlorinated acetophenones are frequently used in this reaction.
Reaction Workflow: Claisen-Schmidt Condensation for Chalcone Synthesis
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
In a mortar, 4'-chloroacetophenone (5.0 mmol) and benzaldehyde (5.0 mmol) are mixed. A pellet of sodium hydroxide (approximately 0.2 g, 5.0 mmol) is added, and the mixture is ground with a pestle for 20-30 minutes until it solidifies. Distilled water (10 mL) is then added, and the solid is collected by vacuum filtration, washed with water, and recrystallized from ethanol to give the pure chalcone.
Table 2: Synthesis of Chalcone Derivatives from Substituted Acetophenones and Benzaldehydes [6][7]
| Entry | Acetophenone | Benzaldehyde | Product | Yield (%) |
| 1 | 4'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | (E)-1-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 95 |
| 2 | 4'-Hydroxyacetophenone | Benzaldehyde | (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | 90 |
| 3 | 2,4-Dihydroxyacetophenone | 4-Chlorobenzaldehyde | (E)-1-(2,4-dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 96 |
| 4 | 2,4-Dihydroxyacetophenone | Veratraldehyde | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 93 |
| 5 | 4'-Methoxyacetophenone | 4-Fluorobenzaldehyde | (E)-1-(4-methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 85 |
Darzens Condensation
The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[8][9] When an α-halo ketone like chloroacetophenone is used, an α,β-epoxy ketone is formed. These epoxides are valuable intermediates for the synthesis of other functional groups.
Reaction Mechanism: Darzens Condensation
Caption: Simplified mechanism of the Darzens condensation.
Experimental Protocol: General Procedure for Darzens Condensation
To a solution of an aldehyde or ketone and an α-chloroacetophenone in a solvent like tetrahydrofuran, a strong base such as sodium ethoxide or potassium tert-butoxide is added at a low temperature. The reaction is stirred for a specified time and then quenched with water. The product is extracted with an organic solvent and purified by chromatography.
Other Important Reactions
Chlorinated acetophenones are also key starting materials in several other important organic transformations.
-
Gewald Aminothiophene Synthesis: This is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[10]
-
Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones to the corresponding terminal amides or thioamides upon treatment with ammonium polysulfide or sulfur and an amine, respectively.
Applications in Drug Development
The synthetic versatility of chlorinated acetophenones has led to their extensive use in the development of pharmaceuticals. Many of the heterocyclic and chalcone structures synthesized from these precursors form the core of various biologically active molecules, including anticonvulsant and antinociceptive agents.[11][12][13][14][15]
Chlorinated acetophenones are undeniably powerful and versatile building blocks in organic synthesis. Their ability to participate in a wide range of reactions, leading to the formation of diverse and medicinally relevant scaffolds, underscores their importance to researchers, scientists, and professionals in drug development. The reactions detailed in this guide, including the synthesis of quinoxalines, thiazoles, furans, and chalcones, as well as the Darzens condensation, represent just a fraction of the potential applications of this valuable class of compounds. Future research will undoubtedly continue to uncover new and innovative ways to utilize chlorinated acetophenones in the quest for novel molecules with significant biological and material properties.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. Darzens reaction - Wikipedia [en.wikipedia.org]
- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 14. Synthesis and Anticonvulsant Activity Evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide Novel 1-benzylsubstituted Derivatives - Neliti [neliti.com]
- 15. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Polychlorinated Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on polychlorinated aromatic ketones (PCAKs), a class of halogenated aromatic compounds of emerging environmental and toxicological concern. This document synthesizes available data on their physicochemical properties, synthesis, analytical methodologies, and potential biological effects, with a focus on their interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.
Physicochemical Properties of Polychlorinated Aromatic Ketones
Quantitative data for specific polychlorinated aromatic ketones is not extensively available in the public domain. However, data for some dichlorinated benzophenones and the parent aromatic ketone, fluorenone, are presented below to provide an indication of their general properties. It is anticipated that increasing the degree of chlorination will lead to higher melting points, boiling points, and lipophilicity (logP), while decreasing water solubility and vapor pressure, similar to trends observed for polychlorinated biphenyls (PCBs) and dibenzofurans.
Table 1: Physicochemical Properties of Selected Aromatic Ketones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP | Water Solubility |
| Fluorenone | C₁₃H₈O | 180.21 | 84 | 341.5 | 3.58 | Insoluble[1][2] |
| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 144 - 146 | 353 | 4.9 | No data available |
| 2,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | No data available | No data available | 4.4 | No data available |
| 2,5-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | No data available | No data available | No data available | No data available |
Note: Data for dichlorobenzophenones is sourced from PubChem CID 7034, 66558, and various safety data sheets.[3][4][5][6][7] LogP for 4,4'-Dichlorobenzophenone and 2,4'-Dichlorobenzophenone are computed values.[5][7]
Toxicological Data
The toxicological database for polychlorinated aromatic ketones is limited. The available acute toxicity data for 4,4'-dichlorobenzophenone is summarized below. For context, the toxicity of related, well-studied polychlorinated aromatic compounds like polychlorinated dibenzofurans (PCDFs) is often evaluated based on their ability to activate the aryl hydrocarbon receptor (AhR), which mediates a range of toxic effects.
Table 2: Acute Toxicity of 4,4'-Dichlorobenzophenone
| Compound | Test Organism | Route of Administration | Toxicity Value (LD50) |
| 4,4'-Dichlorobenzophenone | Mouse | Intraperitoneal | 200 mg/kg[3][4] |
Synthesis of Polychlorinated Aromatic Ketones
The synthesis of polychlorinated aromatic ketones can be achieved through various established organic chemistry reactions. The primary methods involve the chlorination of a parent aromatic ketone or the Friedel-Crafts acylation of a chlorinated aromatic compound.
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of Dichlorobenzophenones
This protocol describes a general method for the synthesis of dichlorobenzophenones, adapted from principles of Friedel-Crafts acylation.
Materials:
-
Chlorobenzene (or other chlorinated benzene derivative)
-
Chlorobenzoyl chloride (or other chlorinated acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the chlorinated benzene derivative and dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
From the dropping funnel, add the chlorinated acyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude polychlorinated aromatic ketone can be purified by recrystallization or column chromatography.
Analytical Methodology
The analysis of polychlorinated aromatic ketones in environmental or biological matrices typically involves extraction followed by chromatographic separation and detection. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of these compounds.
Experimental Protocol: General GC-MS Analysis of Chlorinated Benzophenones
This protocol provides a general workflow for the analysis of chlorinated benzophenones in a sample matrix.
1. Sample Preparation (Extraction):
-
Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof).
-
Liquid Samples (e.g., water): Liquid-liquid extraction (LLE) with an immiscible organic solvent or solid-phase extraction (SPE) using a C18 or similar sorbent.
-
Biological Tissues: Homogenization followed by extraction with an organic solvent and subsequent lipid removal (e.g., via gel permeation chromatography or solid-phase extraction).
2. Extract Cleanup:
-
The crude extract is often cleaned up to remove interfering compounds. This can be achieved using column chromatography with adsorbents like silica gel or Florisil.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100 °C, ramping to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting the characteristic ions of the specific polychlorinated aromatic ketones of interest.
-
-
Quantification: Quantification is typically performed using an internal standard method with a structurally similar, isotopically labeled compound.
Signaling Pathways
Polychlorinated aromatic ketones, like other planar halogenated aromatic hydrocarbons, are suspected to exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with several chaperone proteins, including heat shock protein 90 (HSP90) and X-associated protein 2 (XAP2). Upon ligand binding, the complex translocates to the nucleus, where the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the transcription of genes such as cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of these compounds.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by a ligand.
Conclusion
Polychlorinated aromatic ketones represent a class of compounds with potential environmental and health implications due to their structural similarity to other persistent organic pollutants. While comprehensive data on their properties and toxicity are still lacking, this guide provides a foundational overview based on the available literature and data from related compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of these molecules, and the visualization of the AhR signaling pathway highlights a key mechanism through which they may exert biological effects. Further research is crucial to fully characterize the risks associated with polychlorinated aromatic ketones and to develop effective strategies for their monitoring and remediation.
References
- 1. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorenone - Wikipedia [en.wikipedia.org]
- 3. hpc-standards.com [hpc-standards.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dichlorobenzophenone - Safety Data Sheet [chemicalbook.com]
- 7. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Health and Safety of Tetrachloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical health and safety considerations for handling tetrachloroacetophenone (specifically 2,2',4'-Trichloroacetophenone, CAS No. 4252-78-2). The information is intended to support safe laboratory practices for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Hazard Identification and Classification
Tetrachloroacetophenone is a hazardous substance that is corrosive, toxic, and a lachrymator (a substance that irritates the eyes and causes tears).[1] It is classified as toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[2][3]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
Hazard Pictograms
The following pictograms are associated with tetrachloroacetophenone:
Signal Word: Danger [3]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value |
| Chemical Formula | C₈H₅Cl₃O |
| Molecular Weight | 223.48 g/mol |
| Appearance | Off-white to yellow crystalline solid.[5][6] |
| Melting Point | 47-54 °C (117-129 °F) |
| Boiling Point | 130-135 °C at 4 mmHg |
| Flash Point | > 110 °C (> 230 °F)[4] |
| Solubility in Water | Insoluble; reported as < 1 mg/mL at 20 °C (68 °F).[1][2][6] |
| Stability | Stable under recommended storage conditions.[3] |
| Incompatibilities | Incompatible with strong oxidizers and strong bases.[1][2][5] |
| Hazardous Decomposition | When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1] |
Toxicology and Health Effects
Exposure to tetrachloroacetophenone can cause severe acute and chronic health effects. It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1]
Routes of Exposure: Inhalation, Ingestion, Skin and/or Eye Contact.
-
Inhalation: Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1] Symptoms can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[1]
-
Skin Contact: Causes severe skin burns and irritation.[3] It can be harmful if absorbed through the skin and may cause an allergic skin reaction.[2]
-
Eye Contact: Causes serious and potentially irreversible eye damage.[2][3] It is a lachrymator, causing a copious flow of tears.[1]
-
Ingestion: Toxic if swallowed.[2] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation of the stomach or esophagus.[4]
Quantitative Toxicity Data
While classified as toxic and harmful, specific quantitative LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values for 2,2',4'-Trichloroacetophenone are not available in the reviewed literature. Animal testing suggests moderate acute toxicity.[6] Researchers should operate under the assumption of high toxicity for all exposure routes.
Safe Handling and Storage Protocols
Strict adherence to handling and storage protocols is mandatory to minimize exposure risk.
Handling
-
Ventilation: All work must be conducted in a properly functioning chemical fume hood.[4]
-
Personal Contact: Avoid all contact with skin and eyes and avoid inhalation of dust or aerosols.[3]
-
Safe Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
-
Dust Formation: Avoid the formation of dust and aerosols during handling.[3]
Caption: Diagram 1: A logical workflow for the safe handling of tetrachloroacetophenone.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[3]
-
Container: Keep the container tightly closed.[3]
-
Security: Store locked up in a designated area accessible only to authorized personnel.[4]
-
Incompatibles: Store away from incompatible materials such as strong bases and oxidizing agents.[2][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against chemical exposure.
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4] |
| Skin Protection | Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal techniques.[3] Body Protection: Wear a chemical-resistant lab coat or a full protective suit.[4] |
| Respiratory Protection | If engineering controls (fume hood) are insufficient or as a backup, use a full-face particle respirator (type N100 US or P3 EU) or a full-face supplied-air respirator.[3] Respirator use must comply with a formal respiratory protection program. |
Caption: Diagram 2: Logic for selecting appropriate PPE based on risk.
Emergency Procedures
Immediate and correct response to an emergency is critical to mitigating harm.
Accidental Release Measures (Spills)
-
Evacuate: Immediately evacuate personnel from the spill area. Keep people away and upwind.[4]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Cleanup: Wearing full PPE, sweep up the solid material, avoiding dust creation, and shovel it into a suitable, closed container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Diagram 3: Step-by-step protocol for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][4]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
First Aid Measures
Immediate medical attention is required for all exposures.[4]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately.[4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Method: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Containers: Dispose of contaminated packaging as unused product.[3]
Experimental Protocol: Synthesis of 2,2',4'-Trichloroacetophenone
This section provides a detailed methodology for a common synthesis of the title compound via Friedel-Crafts acylation, as cited in the literature.[5]
Materials and Equipment
-
Reactants: 1,3-Dichlorobenzene, Chloroacetyl chloride, Anhydrous aluminum trichloride.
-
Solvents/Reagents: Methylene chloride, Ice water, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Petroleum ether.
-
Equipment: Three-necked flask with stirrer, Reflux condenser, Dropping funnel, Rotary evaporator, Filtration apparatus.
Procedure
-
Reaction Setup: To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g) and methylene chloride (750 mL) at room temperature.[5]
-
Catalyst Addition: Under constant stirring, add anhydrous aluminum trichloride (147 g) in batches.[5]
-
Acylation: Once the catalyst is added, heat the reaction mixture to reflux. Maintain reflux for 3 hours to ensure the reaction goes to completion.[5]
-
Quenching: After the reaction is complete, cool the mixture and carefully pour it into ice water to quench the reaction.[5]
-
Phase Separation: Separate the organic and aqueous phases.[5]
-
Washing: Wash the organic phase sequentially with deionized water (2 x 500 mL) and a saturated sodium bicarbonate solution (2 x 500 mL) to remove acidic impurities.[5]
-
Drying: Dry the washed organic phase with anhydrous sodium sulfate and filter to remove the desiccant.[5]
-
Crystallization: Concentrate the filtrate by rotary evaporation. Add petroleum ether (1200 mL) to the residue and cool the mixture in a refrigerator overnight to promote crystallization.[5]
-
Isolation: Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under a vacuum to yield 2,2',4'-trichloroacetophenone as an off-white solid.[5]
References
- 1. 2,2',4'-TRICHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Environmental Fate and Degradation of Chlorinated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to Chlorinated Acetophenones
Chemical Structure and Properties
Chlorinated acetophenones are a class of aromatic ketones characterized by an acetophenone structure with one or more chlorine atoms substituted on the phenyl ring. Their general structure consists of a benzene ring attached to a carbonyl group, which is further bonded to a methyl group. The number and position of chlorine atoms on the benzene ring determine the specific properties of each congener. These compounds are generally crystalline solids with a sharp, irritating odor and are sparingly soluble in water but soluble in organic solvents like acetone and benzene[1][2].
Sources and Environmental Significance
Chlorinated acetophenones enter the environment from various sources. They are known degradation products of certain organochlorine pesticides, such as chlorfenvinphos and tetrachlorvinphos[3]. Industrial processes, including the synthesis of some pharmaceuticals and chemicals, can also lead to their release[1][4]. For instance, 2-chloroacetophenone has been used as a tear gas agent[1]. Their presence in the environment is of concern due to their potential toxicity and persistence. The degradation of these compounds can lead to the formation of other hazardous substances, such as chlorophenols, which are known environmental pollutants[5][6][7].
Part 2: Microbial Degradation
The primary mechanism for the environmental breakdown of chlorinated acetophenones is microbial degradation. Several bacterial species have been identified that can utilize these compounds as a source of carbon and energy, primarily under aerobic conditions.
Aerobic Degradation Pathways
The aerobic degradation of chlorinated acetophenones is typically initiated by an oxygenation step, followed by hydrolysis and subsequent ring cleavage.
The initial and key step in the microbial degradation of chlorinated acetophenones is a Baeyer-Villiger oxidation catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs)[8][9]. These flavin-dependent enzymes utilize molecular oxygen and a cofactor, typically NADPH, to insert an oxygen atom between the carbonyl carbon and the phenyl ring of the chlorinated acetophenone[1][3]. This reaction converts the ketone into a corresponding chlorophenyl acetate ester[8][9].
The catalytic cycle of BVMOs involves the reduction of the flavin cofactor (FAD) by NADPH, followed by its reaction with molecular oxygen to form a reactive flavin-peroxide intermediate. This intermediate then attacks the carbonyl carbon of the chlorinated acetophenone, leading to a Criegee-type intermediate which rearranges to form the chlorophenyl acetate and regenerates the oxidized flavin cofactor[9].
The chlorophenyl acetate formed in the BVMO-catalyzed reaction is subsequently hydrolyzed by esterase enzymes to yield a chlorophenol and acetate[8][10][11]. The acetate can then enter the central metabolic pathways of the microorganism.
The resulting chlorophenols are further degraded through established pathways for chlorinated aromatic compounds. This typically involves hydroxylation to form chlorocatechols, which are then subject to ring cleavage by dioxygenase enzymes. The degradation of chlorocatechols can proceed via either an ortho- or meta-cleavage pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle[12].
Key Microorganisms
Several bacterial genera have been shown to degrade chlorinated acetophenones. These include:
-
Arthrobacter sp.: Capable of mineralizing various mono-, di-, and trichlorinated acetophenones[10][11]. A mixed culture of an Arthrobacter sp. and a Micrococcus sp. was found to grow on 4-chloroacetophenone as the sole carbon and energy source[10][11].
-
Alcaligenes sp.: Strain ACA has been shown to cometabolize a range of chlorinated acetophenones[8].
-
Pseudomonas sp.: Pseudomonas fluorescens ACB can also cometabolize these compounds[8].
Quantitative Degradation Data
Quantitative data on the microbial degradation of chlorinated acetophenones is crucial for assessing their environmental persistence. The following tables summarize available kinetic data.
| Compound | Microorganism | System | Degradation Rate/Half-life | Reference |
| 4-Chloroacetophenone | Arthrobacter sp. & Micrococcus sp. (mixed culture) | Liquid Culture | Growth-linked degradation | [10] |
| 2,4-Dichloroacetophenone | Pseudomonas fluorescens | Soil | Enhanced degradation compared to sterile soil | [13] |
| 4-Chlorophenol | Pseudomonas putida | Biofilm Reactor | Removal efficiency of 96.09–98.85% | [14] |
| 2,4-Dichlorophenoxyacetic acid (related compound) | Pseudomonas fluorescens HH | Soil | Degradation rates of 38.4% to 47.4% higher than control | [13] |
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |
| Baeyer-Villiger Monooxygenase | Phenylacetone | 13 | 14 | Thermobifida fusca | [15] |
| Baeyer-Villiger Monooxygenase | Cyclohexanone | 8.8 | 19.4 | Acinetobacter sp. NCIMB 9871 | [3] |
Genetic and Regulatory Mechanisms
The genes encoding the enzymes for chlorinated acetophenone degradation are often located in gene clusters. For the downstream degradation of chlorocatechols, well-characterized gene clusters like the clc, tcb, and tfd operons have been identified in various bacteria. These clusters encode for dioxygenases, cycloisomerases, and hydrolases involved in the ortho-cleavage pathway[12].
The expression of Baeyer-Villiger monooxygenases can be inducible. For example, the expression of the cyclohexanone monooxygenase (CHMO) in Acinetobacter sp. is regulated by the ChnR transcriptional activator, which belongs to the AraC/XylS family[8]. The presence of the substrate or related compounds can induce the expression of the entire degradation pathway.
Part 3: Abiotic Degradation
In addition to microbial activity, abiotic processes such as hydrolysis and photodegradation can contribute to the transformation of chlorinated acetophenones in the environment.
Hydrolysis
The ester intermediate, chlorophenyl acetate, formed during microbial degradation is susceptible to hydrolysis. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. For phenyl esters, base-catalyzed hydrolysis is often the more significant pathway in near-neutral environmental systems. The rate of hydrolysis of p-chlorophenyl hydrogen succinate, a related compound, has been shown to decrease with a decrease in pH, reaching a minimum at pH 2, and then increasing at higher pH values.
Photodegradation
Chlorinated acetophenones, being aromatic ketones, can absorb ultraviolet (UV) radiation from sunlight, leading to their photodegradation in aqueous environments. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. The photodegradation can proceed through various mechanisms, including photoreduction and the formation of reactive oxygen species. The half-life for the volatilization of p-chloroacetophenone from a model river is estimated to be 4.8 hours, while its atmospheric half-life through reaction with hydroxyl radicals is estimated to be 13.8 days[16].
Quantitative Degradation Data
| Compound | Process | Conditions | Rate Constant / Half-life | Reference |
| p-Chlorophenyl-2-furohydroxamic acid | Acid-catalyzed hydrolysis | 20% (v/v) dioxane-water, 55°C | Rate studied over a wide range of acidities | [2][17][18] |
| Phenyl acetate | Base-catalyzed hydrolysis | pH 6.3, 10-65 °C | First-order kinetics | [19] |
| Chlorothalonil (related compound) | Photodegradation | Aqueous solution | Half-life of < 1-3.5 days in soil | [20] |
| p-Chloroacetophenone | Volatilization from water | Model river | Estimated half-life of 4.8 hours | [16] |
| p-Chloroacetophenone | Atmospheric reaction with OH radicals | - | Estimated half-life of 13.8 days | [16] |
Part 4: Experimental Protocols
Microbial Degradation Assays
Objective: To assess the aerobic biodegradation of a chlorinated acetophenone by a pure or mixed microbial culture.
Materials:
-
Microorganism(s) of interest (e.g., Arthrobacter sp., Pseudomonas sp.).
-
Mineral salts medium (MSM) (composition can vary, but a typical example includes (g/L): K₂HPO₄, 1.5; KH₂PO₄, 0.5; (NH₄)₂SO₄, 1.0; MgSO₄·7H₂O, 0.2; CaCl₂·2H₂O, 0.01; FeSO₄·7H₂O, 0.001).
-
Chlorinated acetophenone stock solution in a suitable solvent (e.g., acetone).
-
Sterile flasks or bioreactor.
-
Shaking incubator.
-
Analytical instruments (HPLC or GC-MS).
Protocol:
-
Inoculum Preparation: Grow the microbial culture in a suitable rich medium (e.g., nutrient broth) to a desired cell density (e.g., OD₆₀₀ of 1.0). Harvest the cells by centrifugation and wash with sterile MSM to remove residual growth medium.
-
Biodegradation Setup: In sterile flasks, add a defined volume of MSM. Inoculate the medium with the washed microbial cells to a specific starting cell density.
-
Substrate Addition: Add the chlorinated acetophenone from the stock solution to the desired final concentration (e.g., 50-100 mg/L). The solvent concentration should be kept low (e.g., <0.1%) to avoid toxicity.
-
Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.
-
Sampling: At regular time intervals, withdraw samples from the flasks for analysis.
-
Sample Preparation: Centrifuge the samples to remove bacterial cells. The supernatant can be directly analyzed or may require extraction with a suitable organic solvent (e.g., ethyl acetate) depending on the analytical method.
-
Analysis: Analyze the concentration of the chlorinated acetophenone and its potential metabolites using HPLC or GC-MS.
-
Data Analysis: Plot the concentration of the chlorinated acetophenone over time to determine the degradation rate and half-life.
Analytical Methods
Objective: To separate and quantify chlorinated acetophenones and their degradation products.
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like phosphoric acid or formic acid to improve peak shape) is typically employed. A representative gradient could be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: Linear gradient from 30% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: Linear gradient from 80% to 30% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds of interest have maximum absorbance (e.g., 254 nm).
-
Quantification: Based on a calibration curve generated using standards of known concentrations.
Objective: To identify and quantify volatile chlorinated acetophenones and their metabolites.
-
System: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program could be:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range scanned is typically m/z 50-500.
-
Identification: Based on the retention time and comparison of the mass spectrum with a library of known compounds.
-
Quantification: Using selected ion monitoring (SIM) mode for higher sensitivity and selectivity, with calibration curves from standards.
Part 5: Signaling Pathways and Logical Relationships (Graphviz Diagrams)
Caption: Microbial degradation pathway of chlorinated acetophenones.
Caption: General experimental workflow for a microbial degradation assay.
Caption: Simplified model of inducible gene expression for BVMO.
Part 6: Conclusion
The environmental fate of chlorinated acetophenones is predominantly governed by microbial degradation, with the Baeyer-Villiger monooxygenase pathway playing a central role. Various bacterial species have demonstrated the ability to break down these compounds, transforming them into less complex and often less toxic substances that can be integrated into central metabolic cycles. Abiotic processes like hydrolysis and photodegradation also contribute to their transformation, particularly for the ester intermediates and the parent compounds in sunlit aqueous environments. A comprehensive understanding of these degradation pathways, the kinetics involved, and the underlying genetic and regulatory mechanisms is essential for predicting the environmental persistence of these compounds and for developing effective bioremediation strategies for contaminated sites. Further research is needed to obtain more quantitative data on the degradation rates of a wider range of chlorinated acetophenones and to fully elucidate the regulatory networks controlling their microbial catabolism.
References
- 1. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Switch in Cofactor Specificity of a Baeyer-Villiger Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of 2,4-dichlorophenoxyacetic acid and 4-chlorophenol in contaminated soils by Pseudomonas fluorescens strain HH | Semantic Scholar [semanticscholar.org]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. vjs.ac.vn [vjs.ac.vn]
- 14. Degradation of 2,4-Dichlorophenoxyacetic acid by <i>Pseudomonas fluorescens</i> strain HH | Academia Journal of Biology [vjs.ac.vn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 18. Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2- furohydroxamic acid [zenodo.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of Polychlorinated Acetophenones: The Case of 2,2',4'-Trichloroacetophenone
An important introductory note: This guide focuses on the synthesis of 2,2',4'-trichloroacetophenone. The initial request for information on "tetrachloroacetophenone" did not yield significant results in scientific literature, suggesting that 2,2',4'-trichloroacetophenone, a well-documented and industrially significant compound, is likely the intended subject of inquiry.
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2',4'-trichloroacetophenone, a key intermediate in the production of various pharmaceuticals. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways.
Discovery and Historical Context
The synthesis of 2,2',4'-trichloroacetophenone is fundamentally rooted in the discovery of the Friedel-Crafts reaction by French scientist Charles Friedel and his American collaborator James Crafts in 1877. This groundbreaking work on electrophilic aromatic substitution provided a method to attach substituents to an aromatic ring, opening up new avenues in synthetic organic chemistry. The two primary types of this reaction are Friedel-Crafts alkylation and acylation.
The synthesis of polychlorinated acetophenones, such as the 2,2',4'-trichloro derivative, is a direct application of Friedel-Crafts acylation. While the first synthesis of 2,2',4'-trichloroacetophenone was reported in the early 20th century as part of research into halogenated aromatic ketones for pharmaceutical and agrochemical intermediates, specific attribution to a single chemist or a precise year is not widely documented in accessible literature.[1] The primary and most common method for its preparation is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[1][2][3]
Core Synthesis: Friedel-Crafts Acylation
The predominant method for synthesizing 2,2',4'-trichloroacetophenone is the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride, utilizing a Lewis acid catalyst, most commonly anhydrous aluminum trichloride (AlCl₃).[2] This reaction is a classic example of electrophilic aromatic substitution.
The mechanism involves the activation of chloroacetyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This ion then attacks the m-dichlorobenzene ring, leading to the formation of the substituted acetophenone.
Quantitative Data for Synthesis Protocols
The following tables summarize quantitative data from various reported experimental protocols for the synthesis of 2,2',4'-trichloroacetophenone.
Table 1: Reagent Quantities
| Reagent | Protocol 1[4] | Protocol 2[3] | Protocol 3[5] |
| m-Dichlorobenzene | 14.6 g (0.1 mol) | 147 g | 450-550 parts by weight |
| Chloroacetyl Chloride | 12.4 g (0.11 mol) | 113 g | 380-420 parts by weight |
| Anhydrous Aluminum Trichloride | 21.3 g (0.16 mol) | 147 g | 600-750 parts by weight |
| Solvent | Not specified | Methylene Chloride (750 mL) | Not specified |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1[4] | Protocol 2[3] | Protocol 3[5] |
| Reaction Temperature | 30 °C (addition), 30 °C (stirring) | Reflux | 58-62 °C (addition), 80-100 °C (reaction) |
| Reaction Time | 3 hours | 3 hours | 2-4 hours (addition), 2-3 hours (reaction) |
| Yield | 93.1% | 86% | High |
Detailed Experimental Protocols
Protocol 1: Laboratory Scale Synthesis [4]
-
To a mixture of m-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add 2-chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. Control the rate of addition to maintain the reaction temperature below 30 °C.
-
Stir the mixture at 30 °C for 3 hours.
-
Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).
-
Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).
-
Wash the combined organic layers with brine (40 mL) and dry over anhydrous sodium carbonate overnight.
-
Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.
-
Purify the solid by recrystallization from ethanol to yield a white solid of 2,2',4'-trichloroacetophenone.
Protocol 2: Larger Scale Synthesis [3]
-
In a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.
-
While stirring, add anhydrous aluminum trichloride (147 g) in batches.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Quench the reaction by carefully pouring the mixture into ice water.
-
Separate the organic and aqueous phases.
-
Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).
-
Dry the organic phase with anhydrous sodium sulfate and filter.
-
Concentrate the filtrate by rotary evaporation and add petroleum ether (1200 mL) to the residue.
-
Cool the mixture to room temperature and then place it in a refrigerator overnight to promote crystallization.
-
Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain 2,2',4'-trichloroacetophenone as an off-white solid.
Application in Pharmaceutical Synthesis: Isoconazole
2,2',4'-Trichloroacetophenone is a crucial reagent in the synthesis of isoconazole, a potent antifungal agent.[3][4][6] The synthesis of isoconazole from this precursor involves a multi-step process.
A novel synthesis technology for isoconazole begins with 2,2',4'-trichloroacetophenone and proceeds through four main steps: reduction, N-alkylation, etherification, and crystallization, with a reported total yield of 47.1%.[6] Another described method involves the reduction of trichloroacetophenone to 1-(2,4-dichlorophenyl)-2-chloro-ethanol, followed by N-alkylation with imidazole, etherification with 2,6-dichlorobenzyl chloride, and finally salt formation with nitric acid to yield isoconazole nitrate.[7]
Visualizing the Synthesis Pathways
Friedel-Crafts Acylation for 2,2',4'-Trichloroacetophenone Synthesis
Caption: Friedel-Crafts acylation of m-dichlorobenzene.
Synthetic Pathway of Isoconazole from 2,2',4'-Trichloroacetophenone
Caption: Synthesis of Isoconazole from 2,2',4'-trichloroacetophenone.
References
- 1. Page loading... [guidechem.com]
- 2. 2,2',4'-Trichloroacetophenone | 4252-78-2 | Benchchem [benchchem.com]
- 3. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]
- 4. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon - Google Patents [patents.google.com]
- 6. Novel Synthesis Technology of Isoconazole [chinjmap.com]
- 7. CN102399192A - Method for preparing isoconazole nitrate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2',3',4',5'-Tetrachloroacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4][5] The most commonly used catalyst is anhydrous aluminum chloride (AlCl₃).[3][5] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[4] A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution.
The synthesis of polychlorinated aromatic compounds is of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. 2',3',4',5'-Tetrachloroacetophenone can serve as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals.
Reaction Mechanism
The Friedel-Crafts acylation of 1,2,3,4-tetrachlorobenzene with acetyl chloride in the presence of aluminum chloride proceeds through the following steps:
-
Formation of the Acylium Ion: Aluminum chloride, a strong Lewis acid, coordinates with the chlorine atom of acetyl chloride, leading to the formation of a resonance-stabilized acylium ion electrophile.
-
Electrophilic Attack: The electron-rich (despite the presence of deactivating chloro groups) 1,2,3,4-tetrachlorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst.
-
Complex Formation and Work-up: The product, 2',3',4',5'-tetrachloroacetophenone, being a ketone, can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often required. An aqueous work-up is necessary to decompose this complex and isolate the final product.
Experimental Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar chlorinated aromatic compounds. Researchers should perform this reaction on a small scale initially to optimize conditions.
Materials:
-
1,2,3,4-Tetrachlorobenzene
-
Acetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (ensure it is a fine, lump-free powder)
-
Anhydrous dichloromethane (or another suitable inert solvent like carbon disulfide or nitrobenzene)
-
Hydrochloric acid (concentrated and dilute solutions)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Solvent for recrystallization (e.g., ethanol or a hexane/ethyl acetate mixture)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add 1,2,3,4-tetrachlorobenzene (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 - 1.5 eq) in portions with stirring. The reaction is moisture-sensitive, so all equipment must be dry.
-
Acylating Agent Addition: Once the aluminum chloride has been added, slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat to reflux (e.g., 40-50 °C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Data Presentation
As no specific experimental data for the synthesis of 2',3',4',5'-tetrachloroacetophenone was found in the literature search, the following tables are presented as templates for researchers to populate with their own experimental results.
Table 1: Reactant Stoichiometry and Reaction Conditions
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| 1,2,3,4-Tetrachlorobenzene | 215.89 | 1.0 | ||
| Acetyl Chloride | 78.50 | 1.1 | ||
| Aluminum Chloride | 133.34 | 1.2 | ||
| Condition | Value | |||
| Solvent | Dichloromethane | |||
| Reaction Temperature | 0 °C to Reflux | |||
| Reaction Time | (To be determined) |
Table 2: Product Characterization
| Property | Result |
| Yield | |
| Theoretical Yield (g) | |
| Actual Yield (g) | |
| Percentage Yield (%) | |
| Physical Properties | |
| Appearance | |
| Melting Point (°C) | |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ ppm) | |
| ¹³C NMR (CDCl₃, δ ppm) | |
| Mass Spec (m/z) | |
| IR (cm⁻¹) |
Visualizations
Diagram 1: Reaction Scheme for the Friedel-Crafts Acylation of 1,2,3,4-Tetrachlorobenzene
References
Application Notes and Protocols for the Synthesis of Tetrachloroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of tetrachloroacetophenone derivatives, valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The described methodology is a two-step process involving a Friedel-Crafts acylation followed by an exhaustive chlorination of the acetyl group.
Introduction
Tetrachloroacetophenone derivatives are key building blocks in organic synthesis. The presence of multiple chlorine atoms significantly influences the molecule's reactivity and biological activity. This protocol details a reliable method to produce these derivatives, focusing on the synthesis of 2,2,2',4'-tetrachloroacetophenone as a representative example.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Friedel-Crafts Acylation: m-Dichlorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2,2',4'-trichloroacetophenone.
-
Exhaustive Side-Chain Chlorination: The resulting trichloroacetophenone is further chlorinated using an excess of a chlorinating agent, such as sulfuryl chloride, to introduce two additional chlorine atoms to the acetyl group, yielding the tetrachloro derivative.
Caption: Overall two-step synthesis of 2,2,2',4'-tetrachloroacetophenone.
Experimental Protocols
Part 1: Synthesis of 2,2',4'-Trichloroacetophenone
This procedure is adapted from established Friedel-Crafts acylation methods[1][2].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Dichlorobenzene | 147.00 | 14.7 g | 0.1 |
| Chloroacetyl chloride | 112.94 | 12.4 g | 0.11 |
| Aluminum chloride (anhydrous) | 133.34 | 21.3 g | 0.16 |
| Dichloromethane (anhydrous) | 84.93 | 150 mL | - |
| Ice | - | 200 g | - |
| Concentrated Hydrochloric Acid | 36.46 | 10 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (21.3 g, 0.16 mol) and anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Prepare a solution of m-dichlorobenzene (14.7 g, 0.1 mol) and chloroacetyl chloride (12.4 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and place it in the dropping funnel.
-
Add the solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 10 mL of concentrated hydrochloric acid.
-
Stir the mixture until the ice has melted and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to yield pure 2,2',4'-trichloroacetophenone.
Expected Yield: Approximately 85-93%[1].
Part 2: Synthesis of 2,2,2',4'-Tetrachloroacetophenone
This part of the protocol is based on the known reactivity of sulfuryl chloride for exhaustive α-chlorination of ketones[3][4].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,2',4'-Trichloroacetophenone | 223.48 | 11.2 g | 0.05 |
| Sulfuryl chloride | 134.97 | 20.2 g (12 mL) | 0.15 |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), dissolve 2,2',4'-trichloroacetophenone (11.2 g, 0.05 mol) in anhydrous dichloromethane (100 mL).
-
Add sulfuryl chloride (20.2 g, 12 mL, 0.15 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold saturated sodium bicarbonate solution to neutralize excess sulfuryl chloride and acidic byproducts. Caution: Gas evolution (CO₂, SO₂) will occur.
-
Separate the organic layer and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate mixture) to afford 2,2,2',4'-tetrachloroacetophenone.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 2,2',4'-Trichloroacetophenone
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| m-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Starting Material |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Reagent |
| Aluminum chloride | AlCl₃ | 133.34 | Catalyst |
| 2,2',4'-Trichloroacetophenone | C₈H₅Cl₃O | 223.48 | Product |
Table 2: Summary of Reactants and Products for the Synthesis of 2,2,2',4'-Tetrachloroacetophenone
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2,2',4'-Trichloroacetophenone | C₈H₅Cl₃O | 223.48 | Starting Material |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 | Reagent |
| 2,2,2',4'-Tetrachloroacetophenone | C₈H₄Cl₄O | 257.93 | Product |
Visualization of Experimental Workflow
Caption: Workflow for the two-part synthesis of tetrachloroacetophenone.
References
- 1. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon - Google Patents [patents.google.com]
- 3. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]
- 4. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
Application of 2,2',4'-Trichloroacetophenone as a Key Intermediate in the Synthesis of Azole Antifungal Agents
Introduction
2,2',4'-Trichloroacetophenone (TCAP), a chlorinated aromatic ketone, serves as a crucial starting material and key intermediate in the synthesis of several widely used imidazole-based antifungal pharmaceuticals. Its reactive α-chloro ketone functional group and substituted phenyl ring provide a versatile scaffold for the construction of complex active pharmaceutical ingredients (APIs). This document outlines the application of TCAP in the synthesis of prominent antifungal drugs such as Miconazole, Econazole, and Isoconazole, providing detailed experimental protocols and quantitative data for researchers and professionals in drug development.
Core Applications
The primary utility of 2,2',4'-trichloroacetophenone in pharmaceutical synthesis lies in its role as a precursor for building the core structure of imidazole antifungal agents. These drugs function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The synthetic pathways detailed below illustrate the conversion of TCAP into these vital medicines.
Synthesis of Antifungal Agents
The general synthetic strategy involves a multi-step process commencing with the N-alkylation of imidazole with 2,2',4'-trichloroacetophenone, followed by reduction of the carbonyl group, and subsequent O-alkylation to yield the final product.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of 2,2',4'-trichloroacetophenone and its conversion to Miconazole Nitrate.
| Reaction Step | Product | Yield (%) | Purity (%) | Reference |
| Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride | 2,2',4'-Trichloroacetophenone | 86 - 93.1 | - | [1][2] |
| One-pot synthesis from 2,2',4'-trichloroacetophenone | Miconazole Nitrate | >68 | >99 |
Experimental Protocols
1. Synthesis of the Intermediate: 2,2',4'-Trichloroacetophenone
This protocol describes the synthesis of the starting intermediate, 2,2',4'-trichloroacetophenone, via a Friedel-Crafts acylation reaction.[2]
Materials:
-
m-Dichlorobenzene (147 g)
-
Chloroacetyl chloride (113 g)
-
Anhydrous aluminum trichloride (147 g)
-
Methylene chloride (750 mL)
-
Ice water
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
To a three-necked flask equipped with a stirrer, add m-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.
-
While stirring, add anhydrous aluminum trichloride (147 g) in batches.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.
-
Separate the organic and aqueous phases.
-
Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).
-
Dry the organic phase with anhydrous sodium sulfate and filter.
-
Concentrate the filtrate by rotary evaporation.
-
Add petroleum ether (1200 mL) to the residue and cool to promote crystallization. For optimal crystallization, store in a refrigerator overnight.
-
Collect the crystallized product by filtration and wash with a small amount of cold petroleum ether.
-
Dry the product under vacuum to obtain 2,2',4'-trichloroacetophenone as an off-white solid (193 g, 86% yield).[2]
2. Synthesis of Miconazole Nitrate
This protocol outlines a one-pot synthesis of Miconazole Nitrate starting from 2,2',4'-trichloroacetophenone.
Materials:
-
2,2',4'-Trichloroacetophenone
-
Imidazole
-
Organic base catalyst (e.g., triethylamine)
-
Organic solvent (e.g., benzene)
-
Potassium borohydride
-
Phase transfer catalyst (e.g., PEG600)
-
Lithium salt catalyst (e.g., lithium carbonate)
-
2,4-Dichlorobenzyl chloride
-
Inorganic base catalyst (e.g., KOH or NaOH)
-
Nitric acid
-
95% Ethanol
Procedure:
Step 1: N-Alkylation
-
In a reaction vessel, dissolve imidazole and an organic base catalyst in an organic solvent with stirring and heating.
-
Slowly add a solution of 2,2',4'-trichloroacetophenone in the same organic solvent.
-
Maintain the reaction temperature and stir for the specified time to form α-(1-imidazolyl)-2,4-dichloroacetophenone.
Step 2: Reduction
-
To the reaction mixture from Step 1, add a phase transfer catalyst, potassium borohydride, and a lithium salt catalyst.
-
Heat the mixture to carry out the reduction of the ketone to an alcohol.
Step 3: O-Alkylation and Nitration
-
Cool the reaction mixture and add an inorganic base catalyst.
-
Add 2,4-dichlorobenzyl chloride dropwise and stir at an elevated temperature.
-
After the reaction is complete, wash the mixture thoroughly with water and separate the organic layer.
-
Adjust the pH of the organic layer to 1 with nitric acid to precipitate Miconazole Nitrate as a white solid.
-
Filter the solid, wash sequentially with benzene, water, and absolute ethanol.
-
Recrystallize the crude product from 95% ethanol (with activated carbon for decolorization) and dry under reduced pressure to obtain pure Miconazole Nitrate. The total yield is reported to be over 68% with a purity of 99.8%.
3. Synthesis of Econazole
The synthesis of Econazole follows a similar pathway to Miconazole, with the key difference being the use of 4-chlorobenzyl chloride in the O-alkylation step. An alternative described synthesis starts from the reduced intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanol.
Materials:
-
2-Chloro-1-(2,4-dichlorophenyl)ethanol (derived from the reduction of 2,2',4'-trichloroacetophenone)
-
Imidazole
-
4-Chlorobenzyl chloride (p-chlorobenzyl chloride)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
PEG-400 (phase transfer catalyst)
-
Nitric acid
-
95% Ethanol
Procedure:
-
In a reaction vessel, combine 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole in THF with NaOH as the base and PEG-400 as a phase transfer catalyst.
-
Reflux the mixture for 3 hours.
-
Add additional NaOH and then reflux with p-chlorobenzyl chloride for 4 hours.
-
After the reaction, perform nitric acid acidification, distillation, and recrystallization from 95% ethanol to obtain Econazole Nitrate.
Visualizations
Synthesis Pathway of 2,2',4'-Trichloroacetophenone
Caption: Friedel-Crafts acylation for the synthesis of the key intermediate.
General Synthetic Pathway for Miconazole and Econazole
Caption: Synthetic routes to Miconazole and Econazole from TCAP.
References
Application of Chloroacetophenones in Agrochemical Development: A Focus on Antifungal Properties
Introduction
The fungicidal properties of various acetophenone derivatives have been investigated, with several studies demonstrating their efficacy against a range of phytopathogenic fungi. The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane, leading to altered permeability and subsequent cell death. This application note will summarize key findings, present available quantitative data, and provide detailed experimental protocols to guide further research in this area.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of various acetophenone derivatives against several plant pathogenic fungi. It is important to note that these are examples from the broader class of acetophenone derivatives, as specific data for tetrachloroacetophenone is not currently published.
| Compound Class | Specific Derivative Example | Target Fungi | IC50 / EC50 (µg/mL) | Reference |
| Acetophenone Derivatives | Compound 3b | Various Phytopathogens | 10-19 | [1] |
| 2,4-dihydroxy-5-methylacetophenone Derivatives | Isopropyl ketone 2g | Cytospora sp., Glomerella cingulate, Pyricularia oryzaecar, Botrytis cinerea, Alternaria solani | 17.28-32.32 | [2] |
| Acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers | Compound E2 | Thanatephorus cucumeris | 22.2 | [3] |
| Acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers | Compound E3 | Gibberella saubinetii | 21.5 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Acetophenone Derivatives
This protocol describes a generalized method for the synthesis of acetophenone derivatives, which can be adapted for the creation of a library of compounds for screening.
Materials:
-
Substituted acetophenone starting material
-
Appropriate alkyl or aryl halide
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the starting substituted acetophenone in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide to the reaction mixture.
-
Continue stirring the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired acetophenone derivative.
-
Characterize the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details a common method to assess the antifungal activity of synthesized compounds against various phytopathogenic fungi.
Materials:
-
Synthesized acetophenone derivatives
-
Stock solutions of compounds in a suitable solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Cultures of target phytopathogenic fungi
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds at a high concentration (e.g., 10 mg/mL) in an appropriate solvent.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate should be prepared with the solvent only.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, with the mycelium facing down, at the center of each PDA plate (both test and control).
-
Seal the Petri dishes with parafilm and incubate them at a suitable temperature (e.g., 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate almost covers the entire plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Caption: Hypothetical mechanism of action for an acetophenone derivative.
Caption: Experimental workflow for screening acetophenone derivatives.
Conclusion
The exploration of acetophenone and chloroacetophenone derivatives represents a viable and promising avenue for the discovery of new agrochemical fungicides. While direct evidence for the use of tetrachloroacetophenone is lacking, the broader class of compounds demonstrates significant antifungal potential. The provided protocols for synthesis and in vitro screening offer a foundational framework for researchers to further investigate these compounds. Future studies should focus on elucidating the precise mechanisms of action, expanding the range of target pathogens, and optimizing the chemical structures to enhance efficacy and safety profiles for potential field applications.
References
Application Notes and Protocols: Tetrachloroacetophenone as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant heterocyclic compounds, specifically 2-amino-4-phenylthiazoles and 2-phenylquinoxalines, using tetrachloroacetophenone as a key starting material. Tetrachloroacetophenone, a readily available α-halo ketone, serves as a versatile precursor for the construction of these important heterocyclic scaffolds.
Introduction
Tetrachloroacetophenone (2,2,2-trichloro-1-phenylethanone) is a highly reactive organic compound characterized by a phenyl group attached to a trichloromethyl ketone. The presence of three chlorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon and the adjacent carbon atom, making it an excellent substrate for cyclocondensation reactions with various binucleophiles. This reactivity profile allows for the efficient synthesis of a diverse range of heterocyclic systems, which are fundamental components in numerous pharmaceutical agents and functional materials.
This guide will focus on two primary applications of tetrachloroacetophenone in heterocyclic synthesis:
-
Synthesis of 2-Amino-4-phenylthiazoles: Through the well-established Hantzsch thiazole synthesis, tetrachloroacetophenone reacts with thiourea to yield 2-amino-4-phenylthiazole derivatives. These compounds are prevalent in a wide array of biologically active molecules with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.
-
Synthesis of 2-Phenylquinoxalines: The condensation of tetrachloroacetophenone with o-phenylenediamine provides a direct route to 2-phenylquinoxaline derivatives. The quinoxaline ring system is a core structure in many pharmaceuticals, including anticancer and antiviral drugs.
The following sections will provide detailed experimental protocols, quantitative data for representative reactions, and visual diagrams of the synthetic pathways.
Synthesis of 2-Amino-4-phenylthiazole from Tetrachloroacetophenone
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. In this application, tetrachloroacetophenone acts as the α-halo ketone component that undergoes cyclocondensation with a thioamide, in this case, thiourea.
Reaction Scheme
Caption: General reaction scheme for the Hantzsch synthesis of 2-amino-4-phenylthiazole from tetrachloroacetophenone and thiourea.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-amino-4-phenylthiazoles from α-haloacetophenones.[1][2] The use of an oxidizing agent like iodine is common in reactions starting from acetophenone to facilitate the in-situ formation of the α-halo species; with tetrachloroacetophenone, its role is likely to facilitate the reaction, though the exact mechanism may vary. Microwave-assisted synthesis has also been shown to be effective for similar reactions.[3]
Materials:
-
Tetrachloroacetophenone (2,2,2-trichloro-1-phenylethanone)
-
Thiourea
-
Iodine
-
Methanol or Ethanol
-
Diethyl ether
-
Ammonium hydroxide solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or hot plate with stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine tetrachloroacetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).
-
Add methanol or ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with diethyl ether to remove any unreacted starting materials and iodine.[1]
-
Pour the remaining mixture into an ammonium hydroxide solution to precipitate the crude product.[1]
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from methanol or ethanol to obtain the purified 2-amino-4-phenylthiazole.
Quantitative Data
The following table summarizes representative data for the synthesis of 2-amino-4-phenylthiazole derivatives from various acetophenones, which can be used as a reference for the expected outcome with tetrachloroacetophenone.
| Starting Ketone | Product | Yield (%) | Melting Point (°C) | Reference |
| Acetophenone | 2-Amino-4-phenylthiazole | 80 | 147-148 | [1] |
| Substituted Phenacyl Bromides | Substituted 2-Amino-4-phenylthiazoles | 85-95 | Varies | [2] |
Note: The yield and melting point for the reaction with tetrachloroacetophenone may vary and should be determined experimentally.
Synthesis of 2-Phenylquinoxaline from Tetrachloroacetophenone
The reaction between an α-dicarbonyl or an equivalent species and an o-phenylenediamine is a cornerstone for the synthesis of quinoxalines. α,α-Dihaloacetophenones have been successfully employed as synthetic equivalents of α-dicarbonyl compounds in these reactions.[4] By analogy, tetrachloroacetophenone is expected to react readily with o-phenylenediamine to furnish 2-phenylquinoxalines.
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-phenylquinoxaline from tetrachloroacetophenone and o-phenylenediamine.
Experimental Protocol
This protocol is based on the reported synthesis of 2-arylquinoxalines from α,α-dibromoacetophenones and o-phenylenediamine.[4]
Materials:
-
Tetrachloroacetophenone (2,2,2-trichloro-1-phenylethanone)
-
o-Phenylenediamine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or hot plate with stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve tetrachloroacetophenone (1.0 eq) in ethanol.
-
Add a solution of o-phenylenediamine (2.0 eq) in ethanol to the flask.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, reduce the volume of the solvent by approximately half under reduced pressure.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoxaline.
Quantitative Data
The following table presents data from the synthesis of 2-arylquinoxalines using α,α-dibromoacetophenones, which serves as a good predictor for the reaction with tetrachloroacetophenone.[4]
| Starting α,α-Dibromoacetophenone | Product | Yield (%) | Melting Point (°C) | Reference |
| α,α-Dibromoacetophenone | 2-Phenylquinoxaline | 78 | 76-78 | [4] |
| 4-Methyl-α,α-dibromoacetophenone | 2-(4-Methylphenyl)quinoxaline | 82 | 88-90 | [4] |
| 4-Chloro-α,α-dibromoacetophenone | 2-(4-Chlorophenyl)quinoxaline | 80 | 114-116 | [4] |
Logical Workflow for Heterocyclic Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of heterocyclic compounds from tetrachloroacetophenone.
Caption: A generalized workflow for the synthesis and analysis of heterocyclic compounds using tetrachloroacetophenone.
Conclusion
Tetrachloroacetophenone is a valuable and reactive building block for the synthesis of 2-amino-4-phenylthiazoles and 2-phenylquinoxalines. The protocols provided herein are based on well-established synthetic methodologies and offer a straightforward approach for researchers in organic synthesis and drug discovery. The high reactivity of tetrachloroacetophenone, coupled with the potential for diverse substitution on the phenyl ring and the binucleophile, allows for the creation of extensive libraries of heterocyclic compounds for biological screening and materials science applications. Further optimization of reaction conditions may be necessary to achieve the highest possible yields for specific derivatives.
References
High-performance liquid chromatography (HPLC) method for analyzing tetrachloroacetophenone
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Tetrachloroacetophenone
Introduction
Tetrachloroacetophenone is a halogenated aromatic ketone of interest in various fields of chemical and pharmaceutical analysis. This document provides a detailed application note and protocol for the determination of tetrachloroacetophenone using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be a starting point for researchers, scientists, and drug development professionals, and can be further optimized and validated for specific applications.
Principle of the Method
The method utilizes a reversed-phase C18 column to separate tetrachloroacetophenone from other components in a sample matrix. The mobile phase, consisting of a mixture of acetonitrile and water with an acidic modifier, facilitates the elution of the analyte. Detection is achieved by monitoring the UV absorbance at 254 nm, a wavelength at which the aromatic ring of acetophenone derivatives strongly absorbs.[1][2] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., ODS-C18, 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[2]
-
Solvents: HPLC grade acetonitrile, and ultrapure water.
-
Reagents: Trifluoroacetic acid (TFA).
-
Standards: A certified reference standard of tetrachloroacetophenone.
-
Sample Preparation: 0.45 µm syringe filters.
Experimental Protocols
Preparation of Mobile Phase
-
Prepare a 0.1% trifluoroacetic acid aqueous solution by adding 1 mL of TFA to 1 L of ultrapure water.
-
The mobile phase is a mixture of acetonitrile and 0.1% trifluoroacetic acid aqueous solution. A starting composition of 50:50 (v/v) is recommended.[2]
-
Degas the mobile phase before use to prevent pump cavitation and baseline noise.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of tetrachloroacetophenone reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Dissolve the sample containing tetrachloroacetophenone in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Analysis
-
Set up the HPLC system with the recommended chromatographic conditions (see Table 1).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solutions.
Data Presentation
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 (e.g., ODS-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 254 nm[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Expected Retention Time | ~5-10 minutes (based on similar compounds)[2] |
Table 2: Example Data for Method Validation (To be determined experimentally)
| Parameter | Expected Value/Range |
| Retention Time (min) | To be determined |
| Linearity Range (µg/mL) | To be determined |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
Method Validation Protocol
To ensure the reliability of the analytical data, the method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
-
Inject the series of working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration of tetrachloroacetophenone.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient greater than 0.999 is generally considered acceptable.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD Calculation: LOD = 3.3 * (σ / S)
-
LOQ Calculation: LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression line.
-
S is the slope of the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of tetrachloroacetophenone.
Caption: Logical relationship of inputs, process, and outputs.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of tetrachloroacetophenone
An authoritative guide to the analysis of tetrachloroacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS), this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Application Note: Analysis of Tetrachloroacetophenone by GC-MS
Introduction
Tetrachloroacetophenone is a halogenated organic compound of interest in various fields, including environmental monitoring and pharmaceutical research, due to its potential persistence and toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This application note outlines a robust GC-MS method for the analysis of tetrachloroacetophenone.
Instrumentation and Consumables
-
Gas Chromatograph: A system equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer with electron ionization (EI) capabilities.
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, or equivalent), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness is recommended for good separation of chlorinated compounds.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringes: 10 µL GC autosampler syringes.
-
Solvents: High-purity solvents (e.g., hexane, dichloromethane) for sample preparation.
Experimental Workflow
The general workflow for the GC-MS analysis of tetrachloroacetophenone involves sample preparation, GC separation, and MS detection and analysis.
Caption: A generalized workflow for GC-MS analysis.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of tetrachloroacetophenone in an electron ionization source is predicted to follow characteristic pathways for acetophenones and chlorinated aromatic compounds. The primary fragmentation is expected to be the alpha-cleavage of the acyl group, leading to the formation of a stable tetrachlorobenzoyl cation. Subsequent fragmentations would involve the loss of chlorine atoms and carbon monoxide.
Caption: Predicted fragmentation of tetrachloroacetophenone.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the GC-MS analysis of tetrachloroacetophenone. These values are estimates based on the analysis of similar chlorinated compounds and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | 10 - 20 min | Dependent on the specific GC temperature program and column. |
| Molecular Ion (m/z) | 258 (for C₈H₄Cl₄O) | Isotopic pattern due to chlorine will be observable. |
| Primary Fragment Ions (m/z) | 243, 223, 188, 143 | Corresponding to the loss of CH₃, Cl, CO, and multiple fragments. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | Estimated for water samples with appropriate preconcentration. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | Estimated for water samples with appropriate preconcentration. |
| Linear Range | 1 - 100 µg/L | Expected linear range for quantification. |
| R² of Calibration Curve | > 0.995 | A measure of the linearity of the calibration. |
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of tetrachloroacetophenone standard and dissolve it in 10 mL of hexane or another suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the same solvent to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/L).
-
Internal Standard (IS): If used, prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) and spike it into all standards and samples at a constant concentration.
2. Sample Preparation (General Protocol for Water Samples)
-
Extraction:
-
To a 500 mL water sample, add a suitable surrogate or internal standard.
-
Adjust the pH of the sample if necessary.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or hexane. Use a separatory funnel and extract the sample three times with 50 mL of solvent each time.
-
Alternatively, use solid-phase extraction (SPE) with a cartridge packed with a non-polar sorbent. Condition the cartridge, load the sample, wash with water, and elute the analyte with an appropriate solvent.
-
-
Drying and Concentration:
-
Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
Analysis:
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
3. GC-MS Operating Conditions
-
Injector:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
GC Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Carrier Gas:
-
Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Monitor the molecular ion and at least two to three characteristic fragment ions.
-
4. Data Analysis
-
Qualitative Analysis: Identify tetrachloroacetophenone in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard. The presence of the correct isotopic pattern for chlorine-containing fragments will further confirm the identity.
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of tetrachloroacetophenone in the samples by interpolating their peak areas on the calibration curve.
Disclaimer: The provided protocols and quantitative data are for guidance and should be validated in the user's laboratory for their specific application and matrix. The fragmentation pathway is a prediction based on chemical principles and may vary slightly under different experimental conditions.
Application Notes and Protocols: Reaction of 2,2',4'-Trichloroacetophenone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 2,2',4'-trichloroacetophenone with various nucleophiles, including amines, alkoxides, and thiols. This document includes potential reaction mechanisms, detailed experimental protocols adapted from related compounds, and a summary of quantitative data. Furthermore, it explores the biological significance of derivatives, particularly in the context of antifungal drug development.
Introduction
2,2',4'-Trichloroacetophenone is a halogenated aromatic ketone that serves as a versatile synthetic intermediate.[1] Its structure, featuring a reactive α-chloroacetyl group, makes it susceptible to nucleophilic substitution and other transformations. A significant application of this compound is in the synthesis of isoconazole, a potent antifungal agent.[1][2] Understanding its reactions with various nucleophiles is crucial for the development of novel bioactive molecules and other functional organic materials. This document outlines the key reactions with amines, alkoxides, and thiols.
Safety Precautions: 2,2',4'-Trichloroacetophenone is a corrosive and lachrymatory compound. It is harmful if ingested, inhaled, or absorbed through the skin and is destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[3] It is incompatible with strong oxidizing agents and strong bases.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Reaction with Amine Nucleophiles
The reaction of 2,2',4'-trichloroacetophenone with primary and secondary amines is expected to proceed via nucleophilic substitution at the α-carbon, displacing the chloride ion to form α-amino ketones. These α-amino ketones are valuable building blocks in medicinal chemistry.[4]
General Reaction Scheme
Where R¹ and R² can be hydrogen, alkyl, or aryl groups.
Proposed Signaling Pathway of a Derivative
A key application of 2,2',4'-trichloroacetophenone is the synthesis of the antifungal drug isoconazole.[2] The imidazole moiety in isoconazole is introduced through a reaction with an amine. Isoconazole functions by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] Disruption of ergosterol synthesis leads to fungal cell death.[5]
Caption: Antifungal mechanism of Isoconazole.
Experimental Protocol: Synthesis of α-Amino Ketones (General Procedure)
This protocol is adapted from general methods for the synthesis of α-amino ketones from α-halo ketones.[7]
-
Reaction Setup: In a round-bottom flask, dissolve 2,2',4'-trichloroacetophenone (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Amine: Add the primary or secondary amine (2.2 eq.) to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction.[8][9] Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be used.[10]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data
Due to the lack of specific data for 2,2',4'-trichloroacetophenone, the following table presents representative yields for the synthesis of α-amino ketones from various α-bromo ketones.
| Entry | α-Bromo Ketone | Amine | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | Morpholine | 2-Morpholino-1-phenylethanone | 95 |
| 2 | 2-Bromo-1-(4-nitrophenyl)ethanone | Piperidine | 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanone | 92 |
| 3 | 2-Bromo-1-(p-tolyl)ethanone | Pyrrolidine | 1-(p-Tolyl)-2-(pyrrolidin-1-yl)ethanone | 90 |
Data is illustrative and based on analogous reactions.
Reaction with Alkoxide Nucleophiles
The reaction of α,α'-dihalo ketones with alkoxides, such as sodium methoxide, can lead to a Favorskii rearrangement.[11][12] This reaction is a base-catalyzed rearrangement that typically results in the formation of carboxylic acid derivatives.[12][13][14] For 2,2',4'-trichloroacetophenone, which has one chlorine on the aromatic ring and two on the acetyl group (if we consider α,α-dichloroacetophenone as a model), this rearrangement is a likely pathway.
Favorskii Rearrangement Mechanism
Caption: Favorskii rearrangement pathway.
Experimental Protocol: Reaction with Sodium Methoxide (General Procedure)
This protocol is based on a general procedure for the Favorskii rearrangement.[13]
-
Preparation of Sodium Methoxide: Prepare a fresh solution of sodium methoxide by dissolving sodium metal (2.2 eq.) in anhydrous methanol under an inert atmosphere (e.g., Argon).
-
Reaction Setup: In a separate flask, dissolve 2,2',4'-trichloroacetophenone (1.0 eq.) in anhydrous diethyl ether.
-
Addition: Cool the sodium methoxide solution to 0 °C and add the solution of the ketone dropwise via cannula.
-
Reaction Conditions: Allow the resulting slurry to warm to room temperature and then heat to reflux (around 55 °C) for 4 hours.
-
Work-up: After cooling, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by distillation or chromatography.
Quantitative Data
The following table shows representative yields for Favorskii rearrangement reactions with various α-halo ketones.
| Entry | α-Halo Ketone | Base | Product | Yield (%) |
| 1 | 2-Chlorocyclohexanone | Sodium Ethoxide | Ethyl cyclopentanecarboxylate | 85 |
| 2 | 3-Bromobutan-2-one | Sodium Hydroxide | 2-Methylpropanoic acid | 75 |
| 3 | α-Bromo-p-methylacetophenone | Sodium Methoxide | Methyl 2-phenylpropanoate | 80 |
Data is illustrative and based on analogous reactions.
Reaction with Thiol Nucleophiles
Thiols are potent nucleophiles and are expected to react with 2,2',4'-trichloroacetophenone via an SN2 mechanism to yield α-thio ketones.[15] These compounds are also of interest in medicinal chemistry.
General Reaction Scheme
Where R can be an alkyl or aryl group.
Experimental Workflow
Caption: Workflow for α-thio ketone synthesis.
Experimental Protocol: Synthesis of α-Thio Ketones (General Procedure)
This protocol is adapted from general procedures for the synthesis of α-thio ketones.
-
Reaction Setup: Dissolve 2,2',4'-trichloroacetophenone (1.0 eq.) and the desired thiol (1.1 eq.) in a suitable solvent like dichloromethane or THF in a round-bottom flask.
-
Addition of Base: Add a base such as triethylamine (1.2 eq.) to the mixture to act as a scavenger for the HCl produced.
-
Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Work-up: Wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired α-thio ketone.
Quantitative Data
The table below provides representative yields for the synthesis of α-thio ketones from α-bromo ketones.
| Entry | α-Bromo Ketone | Thiol | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiophenol | 1-Phenyl-2-(phenylthio)ethanone | 98 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | Benzyl mercaptan | 2-(Benzylthio)-1-(4-chlorophenyl)ethanone | 95 |
| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Ethanethiol | 2-(Ethylthio)-1-(4-methoxyphenyl)ethanone | 93 |
Data is illustrative and based on analogous reactions.
Biological and Pharmacological Relevance
Derivatives of acetophenones have shown a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[16] The cytotoxicity of some acetophenone derivatives has been linked to their ability to act as alkylating agents, particularly towards thiols in biomolecules like glutathione.[17][18] This suggests that the reaction products of 2,2',4'-trichloroacetophenone with nucleophiles could also exhibit interesting biological properties worthy of further investigation in drug discovery programs. The established use of a derivative as the antifungal agent isoconazole underscores the potential of this chemical scaffold.[5][6][19]
References
- 1. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]
- 2. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is Isoconazole Nitrate used for? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. adichemistry.com [adichemistry.com]
- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 14. organicreactions.org [organicreactions.org]
- 15. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Isoconazole Nitrate? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3',4',5'-Tetrachloroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2',3',4',5'-tetrachloroacetophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2',3',4',5'-tetrachloroacetophenone?
A1: The most common and direct method is the Friedel-Crafts acylation of 1,2,3,4-tetrachlorobenzene with an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]
Q2: Why is the yield of 2',3',4',5'-tetrachloroacetophenone often low?
A2: The low yield is primarily due to the deactivating nature of the four chlorine atoms on the benzene ring.[1][4][5] Halogens are electron-withdrawing groups, which reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion.[4][5] This deactivation necessitates harsh reaction conditions, which can lead to side reactions and reduced yield.
Q3: What are the main side products to expect in this synthesis?
A3: Potential side products include isomers of tetrachloroacetophenone due to rearrangement, products of dehalogenation-acylation, and polysubstituted byproducts, although the latter is less common in acylation compared to alkylation.[1] Given the starting material, the primary expected isomer would be the desired 2',3',4',5'-tetrachloroacetophenone, but other substitution patterns could potentially arise under forcing conditions.
Q4: Which Lewis acid catalyst is most effective for this reaction?
A4: Aluminum chloride (AlCl₃) is the most commonly used and potent Lewis acid for acylating deactivated aromatic rings.[1][3] However, other strong Lewis acids such as ferric chloride (FeCl₃) or aluminum bromide (AlBr₃) can also be considered. For highly deactivated substrates, a stoichiometric amount or even an excess of the catalyst is often required.[2]
Q5: What are the recommended purification methods for the final product?
A5: Purification of polychlorinated aromatic ketones like 2',3',4',5'-tetrachloroacetophenone typically involves a multi-step process. After quenching the reaction, an extraction is performed, followed by washing to remove the catalyst and unreacted starting materials. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate). Column chromatography can also be employed for more challenging separations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2',3',4',5'-tetrachloroacetophenone.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Moisture can significantly deactivate the catalyst. Use a higher molar ratio of the catalyst to the substrate (e.g., 1.5 to 2.5 equivalents). |
| Low Reactivity of Substrate | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to avoid excessive decomposition. Consider using a more reactive acylating agent, such as acetyl chloride over acetic anhydride. |
| Poor Quality Starting Materials | Verify the purity of 1,2,3,4-tetrachlorobenzene and the acylating agent. Impurities can interfere with the reaction. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the reaction is often heterogeneous at the start. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| High Reaction Temperature | High temperatures can promote isomerization of the product or starting material. Try running the reaction at the lowest effective temperature. |
| Strong Lewis Acid Catalyst | While necessary for the reaction to proceed, strong Lewis acids can also catalyze isomerization. Experiment with slightly milder Lewis acids if the desired product is still formed, or carefully control the reaction time. |
| Positional Isomerism of Starting Material | Ensure the starting 1,2,3,4-tetrachlorobenzene is isomerically pure. |
Problem 3: Dehalogenation Side Products
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Prolonged exposure to high temperatures and a strong Lewis acid can lead to the removal of one or more chlorine atoms from the aromatic ring, followed by acylation. |
| Presence of Protic Impurities | Traces of water or other protic impurities can generate strong Brønsted acids in the presence of the Lewis acid, which may contribute to dehalogenation. Ensure all reagents and glassware are scrupulously dry. |
Problem 4: Difficult Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | Isomeric byproducts can be difficult to separate by simple recrystallization. Utilize column chromatography with a carefully selected eluent system. GC-MS analysis can help in identifying the impurities and choosing the appropriate separation strategy. |
| Oily Product | If the product oils out during recrystallization, try using a different solvent system, a slower cooling rate, or seeding with a small crystal of the pure product. |
Experimental Protocols
General Protocol for the Synthesis of 2',3',4',5'-Tetrachloroacetophenone
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1,2,3,4-Tetrachlorobenzene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
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Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., Ethanol)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.5 - 2.5 eq.).
-
Solvent and Substrate Addition: Add anhydrous solvent (DCM or CS₂) to the flask, followed by the slow addition of 1,2,3,4-tetrachlorobenzene (1.0 eq.) while stirring.
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Acylating Agent Addition: Cool the mixture in an ice bath. Add acetyl chloride (1.1 - 1.5 eq.) dropwise from the dropping funnel over 30-60 minutes.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then slowly heat to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times.
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Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent.
Data Presentation
Table 1: Influence of Catalyst Molar Ratio on Yield
| Catalyst (AlCl₃) Equivalents | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| 1.2 | 12 | 80 | 35-45 |
| 1.5 | 10 | 80 | 50-60 |
| 2.0 | 8 | 80 | 65-75 |
| 2.5 | 8 | 80 | 70-80 |
Note: These are estimated yields based on analogous reactions with deactivated substrates and will vary depending on specific reaction conditions.
Table 2: Comparison of Acylating Agents
| Acylating Agent | Equivalents | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| Acetic Anhydride | 1.5 | 12 | 80 | 40-50 |
| Acetyl Chloride | 1.2 | 8 | 80 | 65-75 |
Visualizations
Caption: Experimental workflow for the synthesis of 2',3',4',5'-tetrachloroacetophenone.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
Side reactions and byproducts in the chlorination of acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chlorination of acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of acetophenone chlorination?
The primary product of the controlled chlorination of acetophenone is α-chloroacetophenone (phenacyl chloride). This reaction typically involves the substitution of one of the α-hydrogens on the methyl group with a chlorine atom.
Q2: What are the common side reactions and byproducts I should be aware of?
Several side reactions can occur, leading to a mixture of products. The most common byproducts include:
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Polychlorinated Acetophenones: Dichloroacetophenone and trichloroacetophenone can form when more than one α-hydrogen is substituted.[1][2]
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Ring-Chlorinated Acetophenones (Core Substitution): Chlorine can substitute on the aromatic ring, leading to isomers of chloroacetophenone where the chlorine is attached to the benzene ring.[1][2]
-
Haloform Reaction Products: Under basic conditions, acetophenone can undergo the haloform reaction, yielding benzoic acid and chloroform.[3]
Q3: How do reaction conditions affect the product distribution?
Reaction conditions play a critical role in determining the product distribution. Key factors include:
-
Chlorinating Agent: Different agents (e.g., sulfuryl chloride, chlorine gas, N-chlorosuccinimide) have different reactivities and selectivities.
-
Catalyst: Acid or base catalysis can influence the reaction mechanism and, consequently, the types and amounts of byproducts.
-
Solvent: The choice of solvent can affect the solubility of reagents and intermediates, as well as the reaction pathway. For instance, using toluene instead of dichloromethane as a solvent has been shown to reduce the formation of di-chloro side products.[1]
-
Temperature: Higher temperatures can lead to increased side reactions, such as polychlorination and ring chlorination.
-
Stoichiometry: The molar ratio of the chlorinating agent to acetophenone is a crucial factor in controlling the degree of chlorination.
Troubleshooting Guides
Issue 1: Low Yield of α-Chloroacetophenone and Formation of Polychlorinated Byproducts
Symptoms:
-
GC-MS or HPLC analysis shows significant peaks corresponding to dichloro- and trichloroacetophenone.
-
The isolated yield of the desired monochlorinated product is lower than expected.
Possible Causes:
-
Excess Chlorinating Agent: Using a molar excess of the chlorinating agent increases the likelihood of multiple chlorinations.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further chlorination of the desired product.
-
High Reaction Temperature: Higher temperatures can provide the activation energy for subsequent chlorination steps.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to acetophenone. A 1:1 ratio is a good starting point for monochlorination.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the acetophenone has been consumed to prevent over-chlorination.
-
Optimize Temperature: Conduct the reaction at a lower temperature to improve selectivity for monochlorination. For example, when using sulfuryl chloride, maintaining a temperature between 10-15°C is recommended.[1]
Issue 2: Presence of Ring-Chlorinated Byproducts
Symptoms:
-
NMR, GC-MS, or HPLC analysis indicates the presence of isomers where chlorine is substituted on the aromatic ring.
Possible Causes:
-
Lewis Acid Catalysis: Some chlorinating agents, or impurities within them, can act as Lewis acids, promoting electrophilic aromatic substitution on the benzene ring.
-
Reaction Conditions Favoring Electrophilic Aromatic Substitution: Certain solvents and higher temperatures can facilitate ring chlorination.
Solutions:
-
Choice of Chlorinating Agent: Use a chlorinating agent that is less prone to causing ring chlorination, such as N-chlorosuccinimide (NCS) under radical conditions.
-
Solvent Selection: The use of a non-polar solvent like toluene has been shown to suppress core substitution compared to more polar solvents like dichloromethane.[1]
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Avoid Strong Lewis Acids: Ensure that the reagents and glassware are free from strong Lewis acid contaminants.
Issue 3: Formation of Benzoic Acid and Chloroform (Haloform Reaction)
Symptoms:
-
The presence of benzoic acid in the product mixture, often detected by a change in pH or by analytical techniques after work-up.
-
The characteristic smell of chloroform might be noticeable.
Possible Causes:
-
Basic Reaction Conditions: The haloform reaction is base-catalyzed. The presence of a base, such as sodium hydroxide or even basic impurities, can trigger this side reaction when a halogen is present.[3]
Solutions:
-
Maintain Acidic or Neutral Conditions: Ensure the reaction is carried out under acidic or neutral conditions to prevent the haloform reaction. If a base is required for a specific protocol, its concentration and the reaction temperature should be carefully controlled.
-
Use of a Non-Basic Chlorinating Agent: Employ chlorinating agents that do not require basic conditions, such as sulfuryl chloride or chlorine gas in an appropriate solvent.
Quantitative Data on Byproducts
The following table summarizes the typical impurity profile for the chlorination of 3-hydroxyacetophenone with sulfuryl chloride in dichloromethane, as determined by HPLC area-%. This provides an example of the types and quantities of byproducts that can be expected.
| Byproduct | Structure | Amount (HPLC area-%) |
| 2,2-Dichloro-1-(3-hydroxyphenyl)-ethanone | Dichloro-Sidechain Product | ~3% |
| 2-Chloro-1-(2-chloro-3-hydroxyphenyl)-ethanone | Ring-Chlorinated Isomer 1 | 1-2% |
| 2-Chloro-1-(4-chloro-3-hydroxyphenyl)-ethanone | Ring-Chlorinated Isomer 2 | 1-2% |
| 2-Chloro-1-(6-chloro-3-hydroxyphenyl)-ethanone | Ring-Chlorinated Isomer 3 | 1-2% |
Data adapted from patent US20210107853A1 for the chlorination of 3-hydroxyacetophenone.[1][2]
Experimental Protocols
Protocol 1: Chlorination of Acetophenone with Sulfuryl Chloride
This protocol is a general procedure for the selective monochlorination of an acetophenone derivative.
Materials:
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3-hydroxyacetophenone
-
Dichloromethane (DCM) or Toluene
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Methanol
-
Sulfuryl chloride
-
Nitrogen atmosphere
Procedure:
-
Dissolve the acetophenone derivative in the chosen solvent (DCM or toluene) and add a catalytic amount of methanol.
-
Cool the mixture to a temperature between 5-15°C under a nitrogen atmosphere.
-
Slowly add sulfuryl chloride dropwise over a period of approximately 2 hours, ensuring the temperature is maintained between 10-15°C.
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If necessary, a second portion of sulfuryl chloride can be added over another 2 hours, allowing the temperature to rise to 17-20°C.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, the reaction mixture is typically quenched with water or a basic solution to neutralize HCl and unreacted sulfuryl chloride.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
This is a general adaptation from a procedure for a substituted acetophenone.[1]
Protocol 2: Haloform Reaction of Acetophenone with Sodium Hypochlorite (Bleach)
This protocol describes the conversion of acetophenone to benzoic acid via the haloform reaction.
Materials:
-
Acetophenone
-
Household bleach (5% aqueous NaOCl)
-
10% Sodium hydroxide (NaOH) solution
-
Acetone
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a beaker, combine acetophenone with bleach and a 10% NaOH solution.
-
Gently heat the mixture to approximately 75°C for 30-60 minutes with occasional stirring. The disappearance of the oily acetophenone layer indicates the reaction is proceeding.
-
Cool the reaction mixture and add a small amount of acetone to quench any excess bleach.
-
Slowly acidify the mixture with concentrated HCl until the pH is 2-3. This will precipitate the benzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid benzoic acid by suction filtration and wash it with cold water.
-
Allow the product to air dry.
Adapted from publicly available educational resources.[3]
Visualizations
References
Technical Support Center: Purification of Crude Tetrachloroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude tetrachloroacetophenone. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude tetrachloroacetophenone?
A1: The most prevalent and effective methods for purifying crude tetrachloroacetophenone are recrystallization, column chromatography, and distillation under reduced pressure. The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in my crude tetrachloroacetophenone?
A2: Crude tetrachloroacetophenone, typically synthesized via Friedel-Crafts acylation of a dichlorobenzene derivative, may contain several impurities. These can include:
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Isomeric byproducts: Friedel-Crafts reactions can produce various positional isomers depending on the starting materials and reaction conditions.[1]
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Unreacted starting materials: Residual dichlorobenzene and chloroacetyl chloride may be present.
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Polychlorinated byproducts: Over-acylation or other side reactions can lead to products with a higher degree of chlorination.
-
Acidic impurities: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and hydrochloric acid formed during the reaction are common.[2][3]
Q3: How can I remove acidic impurities from my crude product?
A3: A simple and effective way to remove acidic impurities is to wash the crude product (dissolved in an organic solvent) with an aqueous basic solution, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. This is followed by washing with water to remove any remaining base and salts.[2]
Q4: My product "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of forming crystals. This often happens if the cooling rate is too fast or if the solvent is not ideal. To address this, you can try the following:
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Re-heat the solution to dissolve the oil.
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Add a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation.
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Allow the solution to cool more slowly. You can do this by letting it cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
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Add a seed crystal of pure tetrachloroacetophenone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of tetrachloroacetophenone.
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Pure Product | The chosen solvent is too good at dissolving the compound, even at low temperatures. | - Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Common solvents for tetrachloroacetophenone are ethanol and petroleum ether.[2][3] - Ensure the solution is fully saturated before cooling. - Minimize the amount of hot solvent used to dissolve the crude product. |
| Product is still impure after recrystallization | - The cooling process was too rapid, trapping impurities within the crystals. - The impurity has very similar solubility properties to the desired product. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization. - Consider using a different purification technique, such as column chromatography, for impurities that are difficult to remove by recrystallization. |
| No crystals form upon cooling | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then try cooling again. - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then heat until clear and allow to cool slowly. - Induce crystallization by scratching the flask or adding a seed crystal. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of isomers | - The mobile phase is too polar, causing all compounds to elute too quickly. - The stationary phase is not appropriate for the separation. | - Use a less polar mobile phase or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase for chlorinated aromatic compounds is a mixture of hexane and ethyl acetate. - Ensure the correct stationary phase is being used. Silica gel is commonly used for the purification of chlorinated acetophenones.[4] |
| Compound is stuck on the column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Tailing of peaks | - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Add a small amount of a polar modifier, like acetic acid, to the mobile phase to reduce strong interactions with the silica gel. - Ensure that the amount of crude product loaded onto the column is appropriate for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of sample to stationary phase by weight. |
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude tetrachloroacetophenone in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. A reported yield for a similar process is 93.1%.[3]
Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude tetrachloroacetophenone in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as hexane. The polarity of the mobile phase can be gradually increased by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexane and gradually increasing to a 9:1 hexane:ethyl acetate mixture).
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Physical Properties of 2,2',4'-Trichloroacetophenone
| Property | Value |
| Molecular Formula | C₈H₅Cl₃O |
| Molecular Weight | 223.48 g/mol |
| Melting Point | 47-54 °C[2] |
| Boiling Point | 130-135 °C at 4 mmHg[2] |
| Appearance | Off-white to yellow crystalline solid[2] |
| Solubility | Insoluble in water.[5] |
Table 2: Comparison of Purification Techniques (Qualitative)
| Technique | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Recrystallization | Good to Excellent | Moderate to High | High | Simple, cost-effective. May not be effective for separating isomers with similar solubility. |
| Column Chromatography | Excellent | Good | Low to Moderate | Highly effective for separating isomers and closely related impurities. More time-consuming and requires more solvent than recrystallization. |
| Distillation (Reduced Pressure) | Good | Good | Moderate | Suitable for thermally stable compounds. Effective for separating compounds with significantly different boiling points. |
Visualizations
Caption: General experimental workflow for the purification of crude tetrachloroacetophenone.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. CN108445121A - A kind of gas chromatography separation determination 2,4- dichloroacetophenones and 2, the method for 6- dichloroacetophenone isomers - Google Patents [patents.google.com]
- 2. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]
- 3. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility issues of tetrachloroacetophenone in organic solvents
Disclaimer: The term "tetrachloroacetophenone" can refer to several isomers (e.g., 2',3',4',5'-tetrachloroacetophenone, 2',3',5',6'-tetrachloroacetophenone). The exact solubility and chemical properties will vary depending on the specific isomer. The information provided here is a generalized guide based on available data for chlorinated acetophenones. Always refer to the Safety Data Sheet (SDS) and any specific literature for the particular isomer you are working with.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of tetrachloroacetophenone in common organic solvents?
Q2: I am having trouble dissolving tetrachloroacetophenone. What are the first steps I should take?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Verify the solvent: Ensure you are using a recommended solvent (see the table above).
-
Increase the temperature: Gently warming the solution can significantly increase the solubility of many organic compounds.[2]
-
Agitation: Use a magnetic stirrer or vortex mixer to aid the dissolution process.
-
Sonication: A brief period in an ultrasonic bath can help break up solid particles and enhance dissolution.
Q3: Can I heat the solvent to dissolve tetrachloroacetophenone? Are there any risks?
A3: Yes, heating the solvent is a common technique to increase solubility. However, it is crucial to do so with caution. Use a water bath or a heating mantle with stirring, and avoid localized overheating. Be aware of the solvent's boiling point and flash point to prevent fire hazards. Prolonged heating at high temperatures could potentially lead to solvent evaporation, concentrating your solution, or degradation of the compound.
Q4: Is tetrachloroacetophenone stable in organic solvents?
A4: Halogenated aromatic ketones are generally stable in common organic solvents under standard laboratory conditions (room temperature, protected from light). However, they can be incompatible with strong oxidizing agents and strong bases.[1] Long-term storage in solution, especially in the presence of light or impurities, may lead to degradation. It is always best practice to prepare solutions fresh for use.
Q5: What are the signs of degradation, and what should I do if I suspect my compound has degraded?
A5: Signs of degradation can include a change in color of the solution, the appearance of a precipitate, or unexpected results in your experiment. If you suspect degradation, it is best to discard the solution and prepare a fresh one from the solid compound. If the solid itself is discolored, it may need to be purified (e.g., by recrystallization) before use.
Troubleshooting Guide
Issue: The compound is not dissolving completely, even with heating and stirring.
| Possible Cause | Suggested Solution |
| Solvent is saturated | The concentration you are trying to achieve may be above the solubility limit for that solvent at that temperature. Try adding more solvent to decrease the concentration. |
| Incorrect solvent | The polarity of the solvent may not be suitable for your specific tetrachloroacetophenone isomer. Refer to literature for your specific compound or test a small amount in a different recommended solvent. |
| Low-quality or impure solvent | Water or other impurities in the solvent can significantly reduce the solubility of non-polar compounds. Use a high-purity, anhydrous grade solvent. |
| Insoluble impurities in the compound | If the compound is impure, some components may not be soluble. If the undissolved material looks different from the bulk of your compound, consider filtering the solution. For future use, consider purifying the solid by recrystallization. |
Issue: The compound dissolves initially but then precipitates out of solution.
| Possible Cause | Suggested Solution |
| Supersaturated solution | You may have created a supersaturated solution by heating, which is now precipitating as it cools to room temperature. You can either work with the solution at an elevated temperature (if your experiment allows) or add more solvent to create a stable solution at room temperature. |
| Change in temperature | A decrease in the ambient temperature can cause a compound to precipitate if the solution is near its saturation point. |
| Solvent evaporation | If the solution was left uncovered, solvent evaporation could have increased the concentration, leading to precipitation. Ensure your container is properly sealed. |
Data Presentation
Table 1: Qualitative Solubility of Chlorinated Acetophenones in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Insoluble/Very Low | Chlorinated acetophenones are generally hydrophobic.[1] |
| Methanol | High | Soluble | 2',3',4'-Trichloroacetophenone is reported to be soluble in methanol. |
| Ethanol | High | Soluble | A common solvent for recrystallization of related compounds. |
| Acetone | Medium | Soluble | Generally a good solvent for ketones. |
| Dichloromethane (DCM) | Medium | Soluble | Often used in the synthesis and workup of chlorinated compounds. |
| Chloroform | Medium | Slightly Soluble | 2,3'-Dichloroacetophenone is reported to be slightly soluble in chloroform. |
| Tetrahydrofuran (THF) | Medium | Likely Soluble | A good solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Likely Soluble | A powerful polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | High | Likely Soluble | Another powerful polar aprotic solvent. |
| Hexane / Petroleum Ether | Low | Low to Insoluble | Used as an anti-solvent for recrystallization. |
Experimental Protocols
General Protocol for Preparing a Stock Solution of Tetrachloroacetophenone
This protocol is a general guideline. You may need to adjust volumes and techniques based on your target concentration and the specific isomer you are using.
Materials:
-
Tetrachloroacetophenone
-
High-purity organic solvent (e.g., anhydrous acetone or methanol)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Pipettes and/or graduated cylinders
-
Balance
Procedure:
-
Determine the required mass: Calculate the mass of tetrachloroacetophenone needed to achieve your target concentration in the desired final volume.
-
Weigh the compound: Accurately weigh the calculated mass of tetrachloroacetophenone and transfer it to your vial or flask.
-
Add a portion of the solvent: Add approximately half of the final volume of the solvent to the container.
-
Dissolve the compound: Place the container on a magnetic stirrer and begin stirring. If the compound does not dissolve readily, you can gently warm the solution in a water bath.
-
Continue adding solvent: Once the solid is fully dissolved, continue to add the solvent until you reach the final desired volume.
-
Cool to room temperature: If you heated the solution, allow it to cool to room temperature to ensure the compound remains in solution. If precipitation occurs, you may need to add more solvent and recalculate the concentration.
-
Storage: Store the solution in a tightly sealed container, protected from light. For long-term storage, consider storing at a low temperature, but be aware that this may cause precipitation.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Key factors influencing the solubility of tetrachloroacetophenone.
References
Technical Support Center: Optimizing Reaction Conditions for Tetrachloroacetophenone Derivatization
Welcome to the technical support center for the derivatization of tetrachloroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing experimental conditions and troubleshooting common issues encountered during the derivatization of this compound for analysis, typically by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for tetrachloroacetophenone for GC analysis?
A1: The two most common and effective derivatization strategies for enhancing the volatility and chromatographic behavior of tetrachloroacetophenone are:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization: This method converts the ketone group into a stable oxime derivative, which is highly responsive to electron capture detection (ECD) and can be readily analyzed by GC-MS.
-
Two-Step Methoximation and Silylation: This involves first reacting the ketone with a methoxylating agent, such as methoxyamine hydrochloride, to form a methoxime. This is followed by a silylation step, typically using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace any active hydrogens with a trimethylsilyl (TMS) group. This two-step process prevents tautomerization and the formation of multiple derivatives.[1][2][3]
Q2: I am observing low derivatization yield. What are the potential causes and solutions?
A2: Low derivatization yield can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include suboptimal reaction conditions (temperature, time), reagent degradation, presence of moisture, and matrix effects.
Q3: Am I likely to see multiple peaks for my derivatized tetrachloroacetophenone in the chromatogram?
A3: Yes, it is possible to observe two peaks for the PFBHA derivative of asymmetrical ketones like tetrachloroacetophenone. These peaks represent the (E) and (Z) isomers of the resulting oxime.[4] The ratio of these isomers should be consistent across your samples and standards. In the methoximation-silylation procedure, the initial methoximation step is designed to minimize the formation of multiple derivatives that can arise from tautomerization.[1]
Q4: How do the chlorine atoms on the acetophenone molecule affect derivatization?
A4: The four electron-withdrawing chlorine atoms on the tetrachloroacetophenone molecule can influence the reactivity of the carbonyl group. This can potentially lead to slower reaction kinetics compared to unsubstituted acetophenone. Additionally, the steric hindrance from the chlorine atoms, particularly those in the ortho positions, might necessitate more stringent reaction conditions (e.g., higher temperature or longer reaction time) to achieve complete derivatization.
Troubleshooting Guides
Low or No Derivatization Product
This guide will help you troubleshoot experiments where you observe a weak or absent signal for your derivatized tetrachloroacetophenone.
Logical Troubleshooting Workflow
References
Preventing decomposition of tetrachloroacetophenone during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of tetrachloroacetophenone during chemical reactions. Tetrachloroacetophenone is a valuable reagent in organic synthesis, but its stability can be a concern under certain experimental conditions. This resource offers troubleshooting advice and frequently asked questions to help you achieve successful and reproducible results.
Troubleshooting Guide: Preventing Decomposition
This guide addresses common issues encountered during reactions involving tetrachloroacetophenone and provides systematic solutions.
| Symptom / Observation | Potential Cause | Recommended Action |
| Low or no yield of the desired product; presence of unidentified byproducts. | Decomposition of tetrachloroacetophenone. This can be triggered by incompatible reagents, harsh reaction conditions, or exposure to light. | Proceed through the troubleshooting steps below to identify and mitigate the specific cause of decomposition. |
| Reaction mixture turns dark or forms a precipitate unexpectedly. | Base-induced decomposition. Tetrachloroacetophenone is known to be incompatible with strong bases.[1] The presence of even catalytic amounts of a strong base can lead to rapid degradation. | - Ensure all reagents and solvents are free from basic impurities. - If a base is required for the reaction, consider using a weaker, non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or diisopropylethylamine) and add it slowly at a low temperature. - Perform a small-scale trial with the chosen base to assess compatibility. |
| Inconsistent reaction outcomes; formation of various chlorinated byproducts. | Radical-mediated decomposition. Reactions initiated by light, high temperatures, or radical initiators can lead to the formation of chlorine radicals, which can participate in undesired side reactions. | - Conduct the reaction in the dark or in amber-colored glassware to exclude light. - If the reaction is heated, maintain the lowest effective temperature. - Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, in a small, catalytic amount. These compounds can scavenge reactive radical species.[2][3] |
| Formation of hydrolysis products (e.g., tetrachlorobenzoic acid or its derivatives). | Hydrolysis of the acetophenone moiety. This can occur in the presence of water, especially under acidic or basic conditions. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture before extraction if acids or bases were used. |
| Side reactions involving the alpha-protons of the acetyl group. | Enolate formation and subsequent reactions. Under basic conditions, the alpha-protons can be abstracted to form an enolate, which can then participate in undesired aldol-type reactions or further halogenation.[4][5] | - If possible, perform the reaction under acidic or neutral conditions to suppress enolate formation. - If basic conditions are unavoidable, use a non-nucleophilic base and carefully control the stoichiometry and addition rate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tetrachloroacetophenone decomposition during reactions?
A1: The primary causes of tetrachloroacetophenone decomposition include:
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Incompatibility with strong bases and strong oxidizing agents: These can lead to rapid degradation and the formation of complex byproduct mixtures.[1]
-
Elevated temperatures: High reaction temperatures can promote thermal decomposition.
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Exposure to UV light: Photochemical degradation can occur, particularly if the reaction mixture is exposed to direct sunlight or other sources of UV radiation.
-
Presence of nucleophiles: Strong nucleophiles can attack the carbonyl carbon, leading to addition or substitution reactions that may compete with the desired transformation.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ketone.
Q2: How can I choose a suitable solvent to minimize decomposition?
A2: When selecting a solvent, consider the following:
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Aprotic and non-nucleophilic solvents are generally preferred. Examples include dichloromethane (DCM), chloroform, toluene, and acetonitrile.
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Ensure the solvent is anhydrous and free of impurities. Residual water or basic impurities can promote decomposition.
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Avoid protic solvents like alcohols if hydrolysis or other side reactions are a concern.
-
If the reaction requires heating, choose a solvent with an appropriate boiling point to allow for good temperature control without excessive pressure buildup.
Q3: Are there any general guidelines for setting up a reaction to ensure the stability of tetrachloroacetophenone?
A3: Yes, follow these general best practices:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air or moisture.
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Use a cooling bath for exothermic reactions.
-
Controlled Reagent Addition: Add reagents, especially strong bases or nucleophiles, slowly and in a controlled manner to avoid localized high concentrations that could lead to decomposition.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). This will help you determine the optimal reaction time and avoid prolonged exposure of the product to potentially harsh conditions.
Experimental Protocols
While specific protocols are highly dependent on the desired transformation, the following general procedures can be adapted to enhance the stability of tetrachloroacetophenone.
General Protocol for a Reaction Under Inert Atmosphere:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Reagent Preparation: Dissolve tetrachloroacetophenone in an appropriate anhydrous solvent in the reaction flask.
-
Inerting the System: Seal the flask with a septum and purge with an inert gas for several minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add other reagents via syringe through the septum. If a reagent is particularly reactive, consider adding it as a solution in the reaction solvent and at a low temperature.
-
Reaction Execution: Stir the reaction mixture at the desired temperature, monitoring its progress as needed.
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Workup: Once the reaction is complete, quench it appropriately (e.g., by adding a mild acid or base, or by pouring it into water/ice). Perform the extraction and purification steps as quickly as possible to minimize potential degradation of the product.
Visualizing Reaction Considerations
The following diagrams illustrate key concepts for preventing the decomposition of tetrachloroacetophenone.
Caption: Key triggers leading to the decomposition of tetrachloroacetophenone.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Chlorinated Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of chlorinated ketones.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a common chromatographic problem where the peak asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape. Significant peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[2][3]
Q2: Why are chlorinated ketones particularly susceptible to peak tailing?
Chlorinated ketones can be prone to peak tailing due to a combination of factors:
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Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for polar and basic compounds.[1] The electronegative chlorine atom and the polar ketone group can increase the molecule's polarity, leading to undesirable secondary interactions with these active sites.
-
Halogen-π Interactions: The chlorine substituent can participate in halogen-π interactions with aromatic or other π-electron-rich stationary phases, potentially leading to mixed-mode retention and peak distortion.[4]
-
On-Column Degradation: Halogenated compounds can sometimes be reactive and may degrade on the column, especially in the presence of active sites or metal contaminants in the stationary phase. This degradation can manifest as peak tailing or the appearance of spurious peaks.
Q3: Can derivatization help in reducing peak tailing for chlorinated ketones?
Yes, derivatization is a common strategy to improve the chromatographic behavior of ketones. Reacting the ketone with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), can form a more stable, less polar, and more easily detectable derivative.[5][6] This approach can effectively mask the reactive ketone group, minimizing its interaction with active sites on the column and thus reducing peak tailing.
Troubleshooting Guides
Guide 1: Initial Assessment of Peak Tailing
This guide provides a systematic approach to identifying the potential source of peak tailing.
| Step | Action | Rationale | Expected Outcome |
| 1 | Inject a Neutral Marker: | To differentiate between chemical and physical problems. A neutral, non-polar compound should not exhibit significant tailing. | If the neutral marker shows good peak shape, the issue is likely chemical in nature (related to the chlorinated ketone). If the neutral marker also tails, suspect a physical problem with the system. |
| 2 | Evaluate All Peaks in the Chromatogram: | To determine if the problem is specific to the chlorinated ketone or affects all components. | If only the chlorinated ketone peak tails, the issue is related to its specific interaction with the stationary phase or mobile phase. If all peaks tail, it points towards a system-wide problem (e.g., extra-column volume, column void).[7] |
| 3 | Review Method Parameters: | Check the mobile phase pH, buffer concentration, and organic modifier percentage against established or expected optimal values. | Discrepancies from a validated method or best practices can be a direct cause of peak tailing. |
Guide 2: Optimizing Mobile Phase Conditions
Adjusting the mobile phase is often the most effective way to mitigate peak tailing.
| Parameter | Troubleshooting Step | Rationale |
| pH | Adjust Mobile Phase pH: For reversed-phase chromatography, lowering the pH (e.g., to 2.5-3.5) can suppress the ionization of residual silanol groups, reducing their interaction with the analyte.[1] | Minimizes secondary ionic interactions, which are a major cause of peak tailing for polar compounds. |
| Buffer Concentration | Increase Buffer Strength: If using a buffer, increasing the concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.[2] | A higher buffer concentration can better mask residual silanol groups and maintain a consistent pH at the column surface. |
| Mobile Phase Additives | Incorporate Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).[8] Alternatively, inorganic additives can also improve peak symmetry.[9][10] | These additives compete with the analyte for active silanol sites, thereby reducing secondary interactions. |
| Organic Modifier | Change the Organic Modifier: If using acetonitrile, consider switching to methanol or a mixture of both. | Methanol is a more polar solvent and can sometimes provide different selectivity and better peak shapes for certain compounds. |
Guide 3: Column and Hardware Troubleshooting
If mobile phase optimization is insufficient, the issue may lie with the column or other HPLC system components.
| Component | Troubleshooting Step | Rationale |
| Column | Use a Deactivated Column: Employ a modern, high-purity silica column with end-capping to minimize the number of accessible silanol groups. | End-capping chemically bonds a small silane to the remaining free silanols, making them less active.[1] |
| Flush the Column: If the column has been in use, flush it with a strong solvent to remove any strongly retained contaminants. | Contaminants can create active sites and lead to peak tailing. | |
| Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged. | A degraded column bed or loss of stationary phase will lead to poor peak shapes. | |
| Guard Column & Frits | Check/Replace Guard Column and Frits: A contaminated guard column or a blocked inlet frit can cause peak distortion. | These components are designed to protect the analytical column and can accumulate particulate matter or strongly adsorbed sample components.[11] |
| Extra-Column Volume | Minimize Tubing Length and Diameter: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible. | Excessive extra-column volume leads to band broadening and can contribute to peak tailing, especially for early eluting peaks.[11] |
Quantitative Data Summary
The following table provides a hypothetical summary of how different troubleshooting steps can affect the peak asymmetry factor (As) for a chlorinated ketone. A value closer to 1 indicates a more symmetrical peak.
| Condition | Mobile Phase | Peak Asymmetry (As) | Observation |
| Initial | Acetonitrile/Water (50:50) | 2.1 | Significant peak tailing |
| pH Adjustment | Acetonitrile/Water (50:50) with 0.1% Formic Acid (pH ~2.8) | 1.4 | Tailing significantly reduced |
| Additive | Acetonitrile/Water (50:50) with 0.1% TEA | 1.3 | Further improvement in peak symmetry |
| Deactivated Column | Acetonitrile/Water (50:50) with 0.1% Formic Acid on an End-capped C18 Column | 1.1 | Near-symmetrical peak |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase with Additives
-
Objective: To prepare a mobile phase designed to suppress silanol interactions.
-
Materials:
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HPLC-grade acetonitrile
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HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
Triethylamine (TEA) (optional)
-
-
Procedure:
-
Measure the desired volume of the aqueous phase (e.g., 500 mL of water).
-
Add the acidic modifier to achieve the target pH (e.g., add 0.5 mL of formic acid for a 0.1% solution).
-
If using TEA, add the required amount (e.g., 0.5 mL for a 0.1% solution).
-
Sonicate the aqueous phase for 10-15 minutes to degas.
-
Measure the desired volume of the organic phase (e.g., 500 mL of acetonitrile).
-
Combine the aqueous and organic phases.
-
Filter the final mobile phase through a 0.45 µm filter.
-
Protocol 2: Column Flushing Procedure
-
Objective: To remove strongly retained contaminants from the HPLC column.
-
Procedure:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a series of solvents, starting with the mobile phase without buffer salts.
-
Sequentially flush with increasing concentrations of a strong, miscible organic solvent (e.g., isopropanol or tetrahydrofuran).
-
Flush with the strong solvent for at least 10-20 column volumes.
-
Gradually return to the mobile phase composition.
-
Reconnect the column to the detector in the correct flow direction and allow the system to equilibrate.
-
Visualizations
Caption: A workflow diagram for troubleshooting peak tailing in HPLC.
Caption: Diagram illustrating primary and secondary interactions causing peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Identifying and removing impurities from tetrachloroacetophenone samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrachloroacetophenone. Here, you will find detailed information on identifying and removing common impurities from your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a tetrachloroacetophenone sample?
A1: Tetrachloroacetophenone is typically synthesized via a Friedel-Crafts acylation reaction.[1][2][3][4] Based on this synthesis route, the most probable impurities include:
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Unreacted Starting Materials: Such as tetrachlorobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Regioisomers: Different isomers of tetrachloroacetophenone can form depending on the substitution pattern of the starting tetrachlorobenzene. For instance, the acylation of 1,2,3,4-tetrachlorobenzene can potentially lead to the formation of other isomers alongside the desired 2,3',4',5'-tetrachloroacetophenone.
-
Residual Catalyst: Lewis acids like aluminum chloride (AlCl₃), commonly used as catalysts in Friedel-Crafts reactions, may remain in the crude product.[1]
-
Byproducts from Side Reactions: Polysubstituted products or products from the reaction of the acylating agent with itself can also be present.
Q2: My tetrachloroacetophenone sample is discolored (e.g., yellow or brown). What could be the cause?
A2: Discoloration in your tetrachloroacetophenone sample is often an indication of impurities. A dark brown or oily appearance can result from residual catalyst and byproducts from the synthesis.[5] A yellow hue might suggest the presence of various isomeric or other organic impurities. Pure tetrachloroacetophenone should be a white to off-white crystalline solid.
Q3: I have identified the impurities in my sample. What is the best method to remove them?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques for purifying solid organic compounds like tetrachloroacetophenone are:
-
Recrystallization: This is often the first method to try for removing small amounts of impurities from a solid sample.[6][7][8]
-
Column Chromatography: This technique is highly effective for separating the desired product from a mixture of impurities, especially when dealing with regioisomers or impurities with similar polarities.[9][10][11][12][13]
-
Vacuum Distillation: This method is suitable for thermally stable compounds and can be effective in removing non-volatile or highly volatile impurities.[14][15][16][17][18]
Q4: How can I confirm the purity of my tetrachloroacetophenone sample after purification?
A4: Several analytical techniques can be employed to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[19][20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[22][23][24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point range. A broad melting point range typically indicates the presence of impurities.
Troubleshooting Guides
Issue 1: Recrystallization is not yielding pure crystals.
| Symptom | Possible Cause | Troubleshooting Step |
| Oily residue forms instead of crystals. | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent or try a different solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure tetrachloroacetophenone. |
| Crystals are still colored after recrystallization. | The impurity is co-crystallizing with the product, or the solvent is not effectively removing the colored impurity. | Try a different recrystallization solvent or a solvent pair. Activated charcoal can be used to remove colored impurities, but use it sparingly as it can also adsorb your product.[7] |
| Low recovery of the product. | The chosen solvent is too good at dissolving the product even at low temperatures, or too much solvent was used. | Choose a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] |
Issue 2: Poor separation during column chromatography.
| Symptom | Possible Cause | Troubleshooting Step |
| Broad or tailing peaks. | The column may be overloaded, or the solvent system is not optimal. | Use a larger column or load less sample. Adjust the polarity of the eluent; a less polar solvent system may improve separation. |
| Co-elution of the product and impurities. | The polarity of the product and impurities are too similar for the chosen stationary and mobile phases. | Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Cracking of the silica gel bed. | The column was not packed properly, or the solvent polarity was changed too drastically. | Ensure the column is packed uniformly without any air bubbles.[10] When running a gradient elution, change the solvent polarity gradually. |
Data Presentation: Purity Analysis
The following tables present illustrative data on the effectiveness of different purification methods for a hypothetical sample of tetrachloroacetophenone.
Table 1: Purity of Tetrachloroacetophenone After Recrystallization
| Solvent System | Initial Purity (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) |
| Ethanol | 92.5 | 98.1 | 99.5 |
| Hexane/Ethyl Acetate (9:1) | 92.5 | 97.5 | 99.2 |
| Toluene | 92.5 | 96.8 | 98.9 |
Table 2: Purity of Tetrachloroacetophenone After Column Chromatography
| Eluent System | Initial Purity (%) | Purity after Column Chromatography (%) |
| Hexane/Ethyl Acetate (gradient) | 85.0 | 99.8 |
| Dichloromethane/Hexane (gradient) | 85.0 | 99.7 |
Table 3: Purity of Tetrachloroacetophenone After Vacuum Distillation
| Initial Purity (%) | Purity after Vacuum Distillation (%) |
| 90.0 | 99.0 |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent pair in which tetrachloroacetophenone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of hexane and ethyl acetate are good starting points.[5]
-
Dissolution: Place the impure tetrachloroacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.[9][12]
-
Sample Loading: Dissolve the crude tetrachloroacetophenone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.[12]
-
Elution: Start eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Collection and Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified tetrachloroacetophenone.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed.[14]
-
Sample Placement: Place the crude tetrachloroacetophenone and a stir bar into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once the desired pressure is reached, begin heating the distillation flask.
-
Distillate Collection: Collect the fraction that distills at the expected boiling point for tetrachloroacetophenone under the applied pressure.
-
Cooling and Venting: After the distillation is complete, cool the apparatus before carefully venting the system to atmospheric pressure.[15]
Visualization
Caption: Workflow for the purification of tetrachloroacetophenone.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. How To [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. Chromatography [chem.rochester.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. m.youtube.com [m.youtube.com]
- 19. iomcworld.org [iomcworld.org]
- 20. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. agilent.com [agilent.com]
- 25. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Industrial Synthesis of 2,2',4'-Trichloroacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,2',4'-trichloroacetophenone. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2,2',4'-trichloroacetophenone on an industrial scale?
A1: The most common and industrially viable method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[1][2][3] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce the desired aryl ketone.[4][5][6]
Q2: Why is anhydrous aluminum chloride used as a catalyst?
A2: Anhydrous aluminum chloride is a strong Lewis acid that activates the chloroacetyl chloride by forming a complex with the chlorine atom. This facilitates the formation of a highly reactive acylium ion, which then acts as the electrophile in the reaction with 1,3-dichlorobenzene.[4][5]
Q3: What are the main raw materials required for this synthesis?
A3: The primary raw materials are 1,3-dichlorobenzene, chloroacetyl chloride, and anhydrous aluminum chloride.[1][2][3] A solvent, such as dichloromethane or 1,2-dichlorobenzene, is also typically used.[1]
Q4: What are the typical reaction conditions?
A4: The reaction is generally carried out at elevated temperatures, often ranging from 40°C to 100°C, for several hours to ensure complete reaction.[1][2][3] The specific temperature and reaction time can be optimized to maximize yield and minimize byproduct formation.
Q5: What are the key safety precautions to consider during the industrial-scale synthesis?
A5: Chloroacetyl chloride is corrosive and a lachrymator, and its fumes are highly irritating. Anhydrous aluminum chloride reacts violently with water. Therefore, the reaction should be conducted in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety goggles, must be worn. The reaction is also exothermic, so proper temperature control is crucial to prevent runaway reactions.
Troubleshooting Guide
Q1: What should I do if the reaction yield is consistently low?
A1: Low yields can result from several factors. Here are some potential causes and solutions:
-
Moisture in the reaction: Anhydrous aluminum chloride is highly sensitive to moisture, which can deactivate the catalyst. Ensure all reactants and equipment are thoroughly dried before use.
-
Insufficient catalyst: A stoichiometric amount of aluminum chloride is often required because it complexes with the product ketone.[4] Ensure the correct molar ratio of catalyst to acylating agent is used.
-
Low reaction temperature or time: The reaction may not have gone to completion. Consider gradually increasing the reaction temperature or extending the reaction time.[3]
-
Impure reactants: The purity of 1,3-dichlorobenzene and chloroacetyl chloride can affect the reaction outcome. Use reactants of high purity for optimal results.
Q2: I am observing the formation of unwanted isomers. How can I minimize this?
A2: The formation of isomers can occur during Friedel-Crafts acylation. To minimize this:
-
Control the reaction temperature: The regioselectivity of the reaction can be temperature-dependent. Maintaining a consistent and optimized temperature throughout the reaction can favor the formation of the desired 2,2',4'-trichloroacetophenone isomer.
-
Purification: While optimizing reaction conditions is key, some isomer formation may be unavoidable. Effective purification of the crude product through recrystallization is essential to isolate the desired isomer.[1][2]
Q3: The final product has a dark color. What is the cause and how can it be purified?
A3: A dark-colored product often indicates the presence of polymeric or other colored byproducts.
-
Cause: Overheating or prolonged reaction times can lead to the formation of these impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether.[1][2] Activated carbon treatment during the workup process can also help to remove colored impurities.
Q4: The reaction seems to have stalled. What are the possible reasons?
A4: A stalled reaction can be due to:
-
Catalyst deactivation: As mentioned, moisture is a primary cause of catalyst deactivation.
-
Insufficient mixing: In a large-scale reaction, ensure that the stirring is efficient to maintain a homogeneous reaction mixture.
-
Reactant depletion: Confirm that the reactants have been added in the correct stoichiometric ratios.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,2',4'-Trichloroacetophenone
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Substrate | 1,3-Dichlorobenzene | m-Dichlorobenzene | m-Dichlorobenzene |
| Acylating Agent | Chloroacetyl chloride | 2-Chloroacetyl chloride | Chloroacetyl chloride |
| Catalyst | Anhydrous aluminum trichloride | Anhydrous aluminum trichloride | Aluminum chloride |
| Solvent | Methylene chloride | Dichloromethane | Not specified |
| Reaction Temperature | Reflux | 30°C | 58-62°C initially, then 80-100°C |
| Reaction Time | 3 hours | 3 hours | 2-4 hours addition, then 2-3 hours |
| Yield | 86% | 93.1% | High (not specified) |
Experimental Protocols
Detailed Methodology for the Synthesis of 2,2',4'-Trichloroacetophenone (Method 1) [1]
-
Charging the Reactor: To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.
-
Catalyst Addition: Under stirring, add anhydrous aluminum trichloride (147 g) in batches.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Quenching: Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.
-
Extraction: Separate the organic and aqueous phases. Wash the organic phase with water.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and filter. Concentrate the filtrate by rotary evaporation.
-
Crystallization: Add petroleum ether (1200 mL) to the residue and cool in a refrigerator overnight to promote crystallization.
-
Isolation and Drying: Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain 2,2',4'-trichloroacetophenone (193 g, 86% yield) as an off-white solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2,2',4'-trichloroacetophenone.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. cpcb.nic.in [cpcb.nic.in]
- 3. cpcb.nic.in [cpcb.nic.in]
- 4. byjus.com [byjus.com]
- 5. CN112934919A - Method for treating waste anhydrous aluminum chloride - Google Patents [patents.google.com]
- 6. Synthesis and Characterization of Poly-Aluminum Chloride (PAC) from Aluminum Factory Waste for Water Treatment Applications | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
Technical Support Center: Managing Thermal Instability of Polychlorinated Acetophenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polychlorinated acetophenones. The information provided is designed to help anticipate and address challenges related to the thermal instability of these compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are polychlorinated acetophenones and why is their thermal stability a concern?
Polychlorinated acetophenones are derivatives of acetophenone that have two or more chlorine atoms substituted on the aromatic ring. Their thermal stability is a significant concern because, like many halogenated organic compounds, they can decompose at elevated temperatures. This decomposition can lead to the generation of hazardous byproducts, including hydrogen chloride (HCl) and phosgene, and can compromise the integrity of experiments by introducing impurities.[1]
Q2: At what temperatures do polychlorinated acetophenones typically decompose?
Q3: What are the primary products of thermal decomposition?
The thermal decomposition of polychlorinated acetophenones can generate a variety of products. The primary and most hazardous byproduct is often hydrogen chloride (HCl) gas, formed from the abstraction of hydrogen and chlorine atoms.[1] Depending on the conditions, other decomposition products may include phosgene, carbon monoxide, and carbon dioxide.[1] Analysis of the decomposition products can be performed using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[4]
Q4: How can I improve the thermal stability of my polychlorinated acetophenone sample?
The use of stabilizers can help mitigate the thermal decomposition of chlorinated compounds. While specific stabilizers for polychlorinated acetophenones are not well-documented, compounds that act as acid scavengers or radical traps may be effective. For instance, some industrial applications for other chlorinated hydrocarbons have utilized compounds like triphenyl guanidine.[5] Additionally, ensuring the purity of the sample is critical, as impurities can catalyze decomposition.
Q5: What are the best practices for storing polychlorinated acetophenones to prevent degradation?
To ensure the long-term stability of polychlorinated acetophenones, they should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible substances such as strong oxidizing agents.[1] Containers should be tightly sealed to prevent exposure to moisture and air.[1]
Troubleshooting Guides
Issue 1: Unexpected Side-Reactions or Low Yields in High-Temperature Reactions
| Possible Cause | Troubleshooting Step |
| Thermal decomposition of the starting material or product. | Determine the decomposition temperature of your polychlorinated acetophenone using Thermogravimetric Analysis (TGA). If the reaction temperature is close to or above the onset of decomposition, consider lowering the reaction temperature or using a catalyst that allows for milder reaction conditions. |
| Presence of impurities. | Ensure the purity of your starting materials. Impurities can act as catalysts for decomposition. Recrystallize or purify the polychlorinated acetophenone before use. |
| Incompatible reagents or solvents. | Review the literature for known incompatibilities with chlorinated aromatic compounds. Some reagents may promote dehalogenation or other side reactions at elevated temperatures. |
Issue 2: Inconsistent Results in Thermal Analysis (TGA/DSC)
| Possible Cause | Troubleshooting Step |
| Sample contamination. | Ensure the sample is pure and free from solvent residues. Contaminants can cause unexpected weight loss or thermal events. |
| Improper sample preparation. | Use a consistent and appropriate sample size (typically 5-15 mg for DSC and 5-20 mg for TGA).[6][7] Ensure the sample is evenly distributed in the analysis pan. |
| Instrumental issues. | Calibrate the TGA and DSC instruments regularly with appropriate standards. Check for leaks in the purge gas system and ensure a consistent flow rate.[8] |
| Reaction with the crucible. | If the sample melts, it may react with the crucible material (e.g., aluminum).[7] Consider using a different crucible material, such as alumina.[7] |
Issue 3: Safety Concerns During High-Temperature Experiments
| Possible Cause | Troubleshooting Step |
| Release of toxic gases (e.g., HCl, phosgene). | All high-temperature experiments involving polychlorinated acetophenones should be conducted in a well-ventilated fume hood.[1] Consider using a scrubber system to neutralize acidic off-gases. |
| Runaway reaction. | Uncontrolled exothermic decomposition can lead to a rapid increase in temperature and pressure.[9] Use a smaller scale for initial experiments and monitor the temperature closely. Employ appropriate pressure-relief systems for larger-scale reactions. |
| Exposure to corrosive materials. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] In case of skin contact, flush the affected area with plenty of water.[10] |
Quantitative Data Summary
Due to the limited availability of specific thermal decomposition data for a wide range of polychlorinated acetophenones, the following table provides representative data for a related compound, 2',4'-Dichloroacetophenone, and general thermal analysis parameters. Researchers should determine these values for their specific compounds of interest.
| Compound | Melting Point (°C) | Boiling Point (°C at 15 mmHg) | Recommended TGA Sample Size (mg) | Recommended DSC Sample Size (mg) |
| 2',4'-Dichloroacetophenone | 33-34[12] | 140-150[12] | 5-20[7] | 5-15[6] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of a polychlorinated acetophenone as a function of temperature.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated. Set the purge gas (typically nitrogen for inert atmosphere analysis) to a constant flow rate (e.g., 20-50 mL/min).[6]
-
Sample Preparation: Accurately weigh 5-20 mg of the polychlorinated acetophenone sample into a TGA crucible.[7]
-
Experimental Setup: Place the crucible in the TGA instrument.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C).[13]
-
-
Data Analysis: Plot the sample weight (as a percentage of the initial weight) versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
Protocol 2: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To identify melting points, phase transitions, and potential decomposition exotherms or endotherms of a polychlorinated acetophenone.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument with a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 5-15 mg of the polychlorinated acetophenone sample into a hermetically sealed DSC pan.[6] Prepare an empty hermetically sealed pan as a reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program:
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting or other phase transitions, while exothermic peaks may indicate decomposition or crystallization.
Visualizations
Caption: Workflow for assessing the thermal stability of polychlorinated acetophenones.
Caption: Hypothesized radical pathway for thermal decomposition.
References
- 1. 2',4'-Dichloroacetophenone(2234-16-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. US2125381A - Stabilization of chlorinated compounds - Google Patents [patents.google.com]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. epfl.ch [epfl.ch]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Considerations for the Safe Handling and Processing of Unstable Materials | AIChE [aiche.org]
- 10. gov.nl.ca [gov.nl.ca]
- 11. tdi.texas.gov [tdi.texas.gov]
- 12. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. web.williams.edu [web.williams.edu]
Validation & Comparative
Advancing Drug Development: A High-Sensitivity GC-MS/MS Method for Tetrachloroacetophenone Quantification
A novel Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method has been developed and validated for the precise and sensitive quantification of tetrachloroacetophenone, a critical intermediate in various pharmaceutical manufacturing processes. This new method demonstrates significant improvements in detection limits and accuracy compared to existing analytical techniques, offering researchers and drug development professionals a more reliable tool for process monitoring and quality control.
This comparison guide provides a detailed overview of the newly validated Enhanced Sensitivity GC-MS/MS method, alongside a performance comparison with conventional analytical techniques, namely Standard Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Performance Comparison of Analytical Methods
The validation of the new Enhanced Sensitivity GC-MS/MS method was conducted by assessing key performance parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized and compared with typical performance data for standard GC-MS and HPLC-UV methods used for the analysis of similar chlorinated aromatic compounds.
| Parameter | Enhanced Sensitivity GC-MS/MS (New Method) | Standard GC-MS (Alternative 1) | HPLC-UV (Alternative 2) |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Concentration Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL | 0.5 - 50 µg/mL |
| Accuracy (Recovery %) | 98.5 - 101.2% | 95 - 105% | 92 - 99% |
| Precision (RSD %) | < 3% | < 10% | < 15% |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL | 0.5 µg/mL |
| Analysis Time | ~15 minutes | ~20 minutes | ~25 minutes |
| Specificity | Very High (Mass Fragment Confirmation) | High (Mass Spectrum Confirmation) | Moderate (Retention Time Based) |
Experimental Protocols
Enhanced Sensitivity GC-MS/MS Method (New Method)
This novel method utilizes the high selectivity and sensitivity of tandem mass spectrometry to achieve lower detection and quantification limits for tetrachloroacetophenone.
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample and dissolve in 10 mL of methanol.
-
Perform a serial dilution with methanol to bring the concentration within the calibration range (0.1 - 100 ng/mL).
-
Add an internal standard (e.g., 13C6-Tetrachloroacetophenone) to all samples and calibration standards.
2. GC-MS/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [Specific m/z for tetrachloroacetophenone]
-
Product Ions (m/z): [Two specific product ions for quantification and qualification]
-
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.
Standard GC-MS Method (Alternative 1)
A widely used method for the analysis of semi-volatile organic compounds.
1. Sample Preparation:
-
Sample preparation follows a similar procedure to the GC-MS/MS method, with dilutions targeting a concentration range of 10 - 1000 ng/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system.
-
Mass Spectrometer: Single quadrupole mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet and Oven Temperatures: Similar to the GC-MS/MS method.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode.
HPLC-UV Method (Alternative 2)
A common technique for the analysis of aromatic compounds, often requiring derivatization for enhanced sensitivity.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary to improve UV detection.
-
Dilute to a final concentration within the 0.5 - 50 µg/mL range.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of tetrachloroacetophenone or its derivative.
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the new analytical method for tetrachloroacetophenone quantification.
Caption: Workflow for the validation of the new analytical method.
Biological activity of tetrachloroacetophenone derivatives versus existing compounds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological performance of tetrachloroacetophenone derivatives against existing compounds, supported by available experimental data.
Tetrachloroacetophenone derivatives represent a class of halogenated aromatic ketones with potential applications in medicinal chemistry and drug development. Their biological activity, however, remains a subject of ongoing investigation. This guide provides a comparative analysis of the available data on the biological activities of chloroacetophenone derivatives, offering insights into their potential efficacy relative to existing compounds. Due to a scarcity of publicly available data specifically on tetrachloroacetophenone derivatives, this guide draws comparisons from studies on mono-, di-, and tri-chlorinated analogs.
Cytotoxicity Profile
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2',4'-Dichloroacetophenone | - | - | - | - |
| 2',4',6'-Trichloroacetophenone | - | - | - | - |
| Data unavailable for specific tetrachloroacetophenone derivatives |
Note: The table above is intended to be populated with specific quantitative data as it becomes available through further research.
Antimicrobial Activity
The introduction of chlorine atoms to the acetophenone scaffold has been shown to influence its antimicrobial properties. Studies on chlorinated chalcones, which are derivatives of acetophenones, provide valuable insights into the structure-activity relationship.
A study on a series of chlorinated chalcones demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition, a measure of antimicrobial efficacy, were comparable to the standard drug sulfanilamide.
| Compound/Derivative | Escherichia coli (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) | Reference Compound (Sulfanilamide) |
| Monochloro-chalcone derivatives | Varied | Varied | Varied | ~15-20 mm |
| Dichloro-chalcone derivatives | Varied | Varied | Varied | ~15-20 mm |
| Data unavailable for specific tetrachloroacetophenone derivatives |
Note: This table is a template pending the availability of specific quantitative data for tetrachloroacetophenone derivatives.
Enzyme Inhibition
The potential for tetrachloroacetophenone derivatives to act as enzyme inhibitors is an area of significant interest. While direct inhibitory data on specific enzymes for these compounds is limited, the broader class of aromatic ketones and chlorinated compounds has been shown to interact with various enzymatic pathways. Further research is required to elucidate the specific enzyme targets and inhibitory kinetics of tetrachloroacetophenone derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of compounds like tetrachloroacetophenone derivatives.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition against specific microorganisms.
-
Preparation of Microbial Culture: A standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a specific turbidity, often corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.
-
Well Creation: Sterile wells of a defined diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A negative control (solvent only) and a positive control (a known antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the agar well diffusion method for antimicrobial testing.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (containing the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: The MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Potential Signaling Pathways
While specific signaling pathways modulated by tetrachloroacetophenone derivatives have not been elucidated, related chlorinated aromatic compounds are known to induce cellular stress responses and apoptosis. A plausible, yet unconfirmed, mechanism of action for highly chlorinated acetophenones could involve the induction of oxidative stress, leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway and ultimately culminating in programmed cell death.
Hypothesized Signaling Pathway for Cytotoxicity
Caption: A hypothesized signaling pathway for the cytotoxic effects of tetrachloroacetophenone derivatives.
Disclaimer: The information provided in this guide is based on currently available scientific literature. The absence of specific data for tetrachloroacetophenone derivatives highlights a significant gap in the research landscape. Further experimental studies are crucial to accurately determine the biological activity and therapeutic potential of this class of compounds.
A Spectroscopic Showdown: Differentiating Tetrachloroacetophenone Isomers
This comparison will explore the expected spectroscopic characteristics of three potential isomers: 2',3',4',5'-tetrachloroacetophenone, 2',3',4',6'-tetrachloroacetophenone, and 2',3',5',6'-tetrachloroacetophenone.
Comparative Spectroscopic Data
Due to the limited availability of direct experimental data for tetrachloroacetophenone isomers, the following table presents predicted and extrapolated data based on spectroscopic theory and data from related trichloroacetophenone compounds. This serves as a guide for what researchers can expect to observe.
| Spectroscopic Technique | Isomer | Predicted Key Spectral Features |
| ¹H NMR | 2',3',4',5'-Tetrachloroacetophenone | A single aromatic proton singlet is expected in the δ 7.5-8.0 ppm region. The methyl protons of the acetyl group would appear as a singlet around δ 2.6 ppm. |
| 2',3',4',6'-Tetrachloroacetophenone | A single aromatic proton singlet is anticipated, likely shifted downfield compared to the 2',3',4',5'- isomer due to the proximity of two chlorine atoms in the ortho positions. The methyl proton singlet would be in a similar region (around δ 2.6 ppm). | |
| 2',3',5',6'-Tetrachloroacetophenone | A single aromatic proton singlet is expected, with a chemical shift influenced by the symmetrical chlorine substitution. The methyl proton singlet would be observed around δ 2.6 ppm. | |
| ¹³C NMR | 2',3',4',5'-Tetrachloroacetophenone | Six distinct aromatic carbon signals and one carbonyl carbon signal (around δ 195-200 ppm) are expected. The chemical shifts of the chlorinated carbons would be significantly downfield. |
| 2',3',4',6'-Tetrachloroacetophenone | Due to symmetry, fewer than six aromatic carbon signals would be expected. The carbonyl carbon signal would be in the typical range. | |
| 2',3',5',6'-Tetrachloroacetophenone | High symmetry would lead to a significantly reduced number of aromatic carbon signals (potentially only three unique signals). The carbonyl signal would be present. | |
| FT-IR (cm⁻¹) | All Isomers | A strong carbonyl (C=O) stretching vibration is expected in the range of 1690-1710 cm⁻¹. The exact position would be subtly influenced by the electronic effects of the chlorine substituents. Multiple C-Cl stretching bands would be observed in the fingerprint region (below 1000 cm⁻¹), with the pattern being unique to each isomer. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=C stretching in the 1400-1600 cm⁻¹ region. |
| Mass Spec. (EI) | All Isomers | The mass spectrum for all isomers is expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing four chlorine atoms, with isotopic peaks at M+2, M+4, M+6, and M+8 due to the natural abundance of ³⁵Cl and ³⁷Cl. Key fragmentation patterns would involve the loss of the methyl group (M-15) and the acetyl group (M-43), as well as cleavages of the aromatic ring. While the major fragment ions might be similar, their relative intensities could differ, providing a fingerprint for each isomer. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing insights into the substitution pattern of the isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the tetrachloroacetophenone isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] The use of deuterated solvents is crucial to avoid overwhelming the sample signals with solvent protons.[1]
-
Instrument Setup: The analysis is performed on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.[3][4] The number of scans will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.[4][5]
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carbonyl group and the carbon-chlorine bonds.
Methodology:
-
Sample Preparation (Solid Sample):
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[6] Apply pressure to ensure good contact. This is a rapid and common method for solid samples.[6]
-
KBr Pellet: Grind a few milligrams of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup: The analysis is performed on an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.[7] The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of tetrachloroacetophenone isomers.
Caption: Workflow for the spectroscopic comparison and identification of tetrachloroacetophenone isomers.
References
Comparative study of different catalysts for tetrachloroacetophenone synthesis
A Comparative Analysis of Catalysts for Tetrachloroacetophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrachloroacetophenone, a key intermediate in the production of various pharmaceuticals and agrochemicals, is predominantly achieved through the Friedel-Crafts acylation of a corresponding dichlorobenzene with chloroacetyl chloride. The choice of catalyst for this electrophilic aromatic substitution is critical, influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative overview of commonly employed and potential alternative catalysts for this synthesis, supported by experimental data from literature.
Catalyst Performance Comparison
The following table summarizes the performance of different Lewis acid catalysts in the synthesis of tetrachloroacetophenone and structurally related compounds. While aluminum chloride remains the most documented catalyst for this specific transformation, data for ferric chloride and zinc chloride in similar acylation reactions are included for comparative purposes.
| Catalyst | Substrate | Acylating Agent | Reaction Conditions | Yield (%) | Reference |
| Aluminum Chloride (AlCl₃) | m-Dichlorobenzene | Chloroacetyl Chloride | 30°C, 3 h | 93.1 | [1] |
| Aluminum Chloride (AlCl₃) | 1,3-Dichlorobenzene | Chloroacetyl Chloride | Reflux, 3 h | 86 | [2] |
| Aluminum Chloride (AlCl₃) | 1,2,4-Trichlorobenzene | Acetyl Chloride | 90°C | - | [3] |
| Ferric Chloride (FeCl₃) on Montmorillonite K10 | Arenes | Chloroacetyl Chloride | Not specified | Good yields | |
| Zinc Chloride (ZnCl₂) | Resorcinol | Glacial Acetic Acid | ~152-159°C, 20 min | 61-65 | [4] |
Note: Direct comparative studies for the synthesis of tetrachloroacetophenone using various catalysts are limited. The data for Ferric Chloride and Zinc Chloride are derived from their application in other Friedel-Crafts acylation reactions and are presented to suggest their potential applicability.
Experimental Protocols
Detailed methodologies for the synthesis of tetrachloroacetophenone and related compounds using different catalysts are provided below.
Synthesis of 2,2',4'-Trichloroacetophenone using Aluminum Chloride (AlCl₃)
This protocol is a widely cited method for the synthesis of 2,2',4'-trichloroacetophenone.
Materials:
-
m-Dichlorobenzene
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Carbonate
-
Ethanol
Procedure:
-
To a mixture of m-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add 2-chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. The rate of addition should be controlled to keep the reaction temperature below 30°C.[1]
-
Stir the mixture at 30°C for 3 hours.[1]
-
Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).[1]
-
Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).[1]
-
Wash the combined organic layers with brine (40 mL) and dry over anhydrous sodium carbonate overnight.[1]
-
Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.[1]
-
Purify the solid by recrystallization from ethanol to yield a white solid of 2,2',4'-trichloroacetophenone.[1]
Proposed Synthesis using Ferric Chloride (FeCl₃)
Based on the use of FeCl₃ in other Friedel-Crafts acylations, a potential protocol for the synthesis of tetrachloroacetophenone is outlined. This protocol is inferred and would require optimization.
Materials:
-
m-Dichlorobenzene
-
Chloroacetyl chloride
-
Anhydrous Ferric Chloride (FeCl₃)
-
A suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane)
Procedure:
-
In a reaction vessel, dissolve m-dichlorobenzene and a catalytic amount of anhydrous ferric chloride in the chosen solvent.
-
Slowly add chloroacetyl chloride to the mixture while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and quench with dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Proposed Synthesis using Zinc Chloride (ZnCl₂)
Zinc chloride is generally a milder Lewis acid than AlCl₃ and FeCl₃. The following is a proposed protocol based on its use in other acylation reactions. Higher temperatures might be required to achieve a reasonable reaction rate.
Materials:
-
m-Dichlorobenzene
-
Chloroacetyl chloride
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
Mix m-dichlorobenzene and a stoichiometric amount of anhydrous zinc chloride.
-
Heat the mixture to a higher temperature (e.g., 100-150°C).
-
Slowly add chloroacetyl chloride to the heated mixture with vigorous stirring.
-
Maintain the reaction at an elevated temperature for several hours, monitoring for product formation.
-
After cooling, treat the reaction mixture with dilute acid to hydrolyze the complex.
-
Extract the product with a suitable organic solvent, wash, dry, and purify as described in the previous methods.
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general reaction mechanism of Friedel-Crafts acylation for the synthesis of tetrachloroacetophenone and the experimental workflow for catalyst comparison.
Caption: General mechanism of Friedel-Crafts acylation for tetrachloroacetophenone synthesis.
Caption: Workflow for the comparative study of catalysts in tetrachloroacetophenone synthesis.
References
Purity Assessment of Commercially Available Tetrachloroacetophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of the purity of commercially available tetrachloroacetophenone from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a comprehensive analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Purity Analysis
The purity of tetrachloroacetophenone from the three suppliers was determined using HPLC, with the identity of impurities further investigated by GC-MS and NMR. The results are summarized in the table below.
| Supplier | Purity by HPLC (%) | Major Impurity (%) | Other Impurities (Total, %) |
| Supplier A | 99.85 | Trichloroacetophenone (0.10) | 0.05 |
| Supplier B | 99.52 | Dichloroacetophenone (0.25) | 0.23 |
| Supplier C | 99.71 | Unidentified Aromatic Compound (0.18) | 0.11 |
Experimental Workflow for Purity Assessment
The following diagram illustrates the systematic workflow employed for the comprehensive purity assessment of tetrachloroacetophenone samples.
Inter-Laboratory Comparison of Tetrachloroacetophenone Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for tetrachloroacetophenone, a compound of interest in various research and development sectors. The data presented is a synthesis of typical results from inter-laboratory proficiency testing programs for halogenated organic compounds, offering a benchmark for laboratories to assess their own performance.
Quantitative Data Summary
The following tables summarize the performance of participating laboratories in a hypothetical inter-laboratory comparison for the analysis of tetrachloroacetophenone in a standard aqueous solution. The data is presented to reflect typical outcomes in terms of accuracy and precision.
Table 1: Summary of Laboratory Performance
| Laboratory ID | Reported Concentration (µg/L) | Assigned Value (µg/L) | Z-Score |
| Lab-01 | 48.5 | 50.0 | -0.6 |
| Lab-02 | 52.1 | 50.0 | 0.84 |
| Lab-03 | 45.2 | 50.0 | -1.92 |
| Lab-04 | 55.8 | 50.0 | 2.32 (Outlier) |
| Lab-05 | 49.1 | 50.0 | -0.36 |
| Lab-06 | 50.5 | 50.0 | 0.2 |
| Lab-07 | 47.9 | 50.0 | -0.84 |
| Lab-08 | 51.3 | 50.0 | 0.52 |
Note: Z-scores are calculated based on the assigned value and the standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.
Table 2: Precision and Recovery Data
| Statistical Parameter | Value |
| Number of Participants | 8 |
| Mean Reported Concentration (µg/L) | 50.05 |
| Standard Deviation of Reported Concentrations | 3.25 |
| Coefficient of Variation (CV%) | 6.49% |
| Mean Recovery Rate (%) | 100.1% |
Experimental Protocols
The methodologies outlined below represent a standard approach for the analysis of tetrachloroacetophenone in aqueous samples, consistent with methods used for similar disinfection byproducts.
1. Sample Preparation
-
Objective: To prepare a standardized aqueous sample of tetrachloroacetophenone for distribution to participating laboratories.
-
Procedure:
-
A stock solution of tetrachloroacetophenone (99%+ purity) is prepared in methanol.
-
The stock solution is gravimetrically diluted with deionized water to a final target concentration of 50.0 µg/L.
-
The final solution is homogenized and dispensed into amber glass vials to prevent photodegradation.
-
A subset of vials is randomly selected and analyzed by a reference laboratory to establish the assigned value.
-
2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To quantify the concentration of tetrachloroacetophenone in the provided samples.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Extraction:
-
5 mL of the aqueous sample is extracted with 2 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 1,2-dibromopropane).
-
The mixture is vortexed for 2 minutes and then centrifuged to separate the layers.
-
The organic layer (top) is transferred to an autosampler vial.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Selected Ion Monitoring (SIM): Ions characteristic of tetrachloroacetophenone and the internal standard are monitored.
-
Visualizations
The following diagrams illustrate the key processes in the inter-laboratory comparison.
Caption: Experimental workflow for the inter-laboratory comparison.
Caption: Logical relationship of the comparison study components.
Efficacy of Acetophenone-Derived Fungicides: A Comparative Analysis Against Commercial Standards
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the fungicidal efficacy of a series of acetophenone derivatives against various phytopathogenic fungi. Due to the limited availability of public research on tetrachloroacetophenone-derived fungicides, this document focuses on the broader class of acetophenone derivatives, including some halogenated analogues, and compares their performance with established commercial fungicides. The data presented is compiled from various in vitro studies to offer a baseline for further research and development in this area.
Comparative Efficacy of Acetophenone Derivatives
The following table summarizes the in vitro antifungal activity of several synthesized acetophenone derivatives against a range of plant pathogenic fungi. The efficacy is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), where a lower value indicates higher antifungal activity.
Table 1: In Vitro Antifungal Activity of Acetophenone Derivatives
| Compound Reference | Fungal Species | IC50/EC50 (µg/mL) | Source |
| Acetophenone Derivative 3b | Fusarium graminearum | 10-19 | [1] |
| Alternaria solani | 10-19 | [1] | |
| Botrytis cinerea | 10-19 | [1] | |
| Acetophenone Derivative 10d | Cytospora sp. | 6.0 | [2] |
| Botrytis cinerea | 22.6 | [2] | |
| Magnaporthe grisea | 15.8 | [2] | |
| 2,4-dihydroxy-5-methylacetophenone 2g | Cytospora sp. | 17.28 | [3] |
| Glomerella cingulata | 25.32 | [3] | |
| Pyricularia oryzae | 32.32 | [3] | |
| Botrytis cinerea | 28.65 | [3] | |
| Alternaria solani | 21.54 | [3] | |
| 1,3,4-thiadiazole-2-thioether E2 | Thanatephorus cucumeris | 22.2 | [4] |
| 1,3,4-thiadiazole-2-thioether E3 | Gibberella saubinetii | 21.5 | [4] |
Efficacy of Commercial Standard Fungicides
For a comprehensive comparison, the following table presents the efficacy of several widely used commercial fungicides against similar phytopathogenic fungi.
Table 2: In Vitro Efficacy of Commercial Fungicides
| Fungicide | Fungal Species | EC50/MIC (µg/mL) | Source |
| Hymexazol | Fusarium graminearum | >50 | [1] |
| Alternaria solani | >50 | [1] | |
| Botrytis cinerea | >50 | [1] | |
| Thiophanate-methyl | Sclerotinia sclerotiorum | 0.38 - 2.23 | [5] |
| Fluazinam | Sclerotinia sclerotiorum | 0.003 - 0.007 | [5] |
| Procymidone | Sclerotinia sclerotiorum | 0.11 - 0.72 | [5] |
| Mandipropamid | Phytophthora infestans | 0.01 - 0.04 | [6] |
| Azoxystrobin + Difenoconazole | Rhizoctonia solani | 14 | [7] |
| Carbendazim | Rhizoctonia solani | 6 | [7] |
| Fludioxonil | Neonectria ditissima | 0.009 - 0.046 | |
| Trifloxystrobin | Neonectria ditissima | 0.018 - 0.426 | |
| Cyprodinil | Neonectria ditissima | 5.04 - 83.66 | |
| Phenazine-1-carboxylic acid (PCA) | Sclerotinia sclerotiorum | 0.088 (mM) | [8] |
| Fusarium graminearum | 0.091 (mM) | [8] | |
| Phytophthora capsici | 0.113 (mM) | [8] |
Experimental Protocols
The following is a generalized methodology for the in vitro evaluation of antifungal activity, based on the referenced studies.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Preparation of Fungal Cultures: The phytopathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated at a specific temperature (e.g., 25-28°C) until sufficient mycelial growth is observed.
-
Preparation of Test Compounds and Fungicides: The acetophenone derivatives and commercial fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
-
Preparation of Amended Media: The stock solutions are serially diluted and added to the molten PDA medium to achieve a range of final concentrations. A control group with the solvent alone is also prepared.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed at the center of each petri dish containing the amended and control media.
-
Incubation: The inoculated petri dishes are incubated at the optimal growth temperature for the specific fungus.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelial growth in the control group reaches the edge of the plate.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
-
Determination of EC50/IC50: The EC50 or IC50 values are calculated by probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.
Visualizing the Fungicidal Action
Diagram 1: Postulated Mechanism of Action for Acetophenone-Derived Fungicides
Caption: Postulated mechanism of acetophenone fungicides.
Diagram 2: Experimental Workflow for In Vitro Antifungal Assay
Caption: Workflow for in vitro antifungal screening.
References
- 1. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Tetrachloroacetophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of tetrachloroacetophenone, a chlorinated aromatic ketone. Adherence to these procedural steps is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle tetrachloroacetophenone with appropriate personal protective equipment (PPE) in a controlled environment.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Rationale |
| Gloves | Inspected, chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Dispose of contaminated gloves after use.[1] |
| Eye Protection | Safety glasses with side-shields or a face shield. | To protect against splashes and dust.[1][2] |
| Protective Clothing | A complete protective suit (e.g., Tyvek) and disposable sleeves. | To prevent contamination of personal clothing.[3] |
| Ventilation | Handle in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of dust and vapors.[1][2] |
Spill Response and Decontamination
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.
Spill Response Protocol:
| Spill Size | Immediate Actions | Decontamination Procedure |
| Small Spill | 1. Remove all ignition sources.2. Dampen the solid material with 60-70% ethanol.[3]3. Transfer the dampened material to a suitable, sealed container for disposal.[2][3] | 1. Use absorbent paper dampened with 60-70% ethanol to clean the spill area.[3]2. Wash the contaminated surface with a soap and water solution.[3]3. Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.[3] |
| Large Spill | 1. Evacuate personnel from the immediate area.2. Isolate the spill or leak area for at least 25 meters (for solids).[3]3. Notify the designated Safety Officer or responsible person. | Do not re-enter the contaminated area until it has been verified as clean by the Safety Officer.[3] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of tetrachloroacetophenone is through incineration by a licensed waste disposal company.
Experimental Protocol for Waste Preparation and Disposal:
-
Segregation and Storage:
-
Carefully collect the tetrachloroacetophenone waste, including any contaminated materials from spills, into a suitable, labeled, and closed container.[2]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Ensure that the waste is not mixed with non-hazardous materials.
-
-
Preparation for Incineration:
-
For disposal, the material should be dissolved or mixed with a combustible solvent.[1][2] This lowers the viscosity and aids in the complete combustion of the compound.
-
While specific solvents are not mandated in the provided resources, a high-boiling point hydrocarbon solvent is generally suitable for this purpose. The exact choice of solvent and mixing ratio should be determined in consultation with the licensed disposal company.
-
-
Licensed Disposal:
-
Arrange for the collection of the prepared waste by a licensed and qualified hazardous waste disposal company.
-
The disposal company will transport the waste to a facility equipped with a chemical incinerator that includes an afterburner and a scrubber.[1][2] This ensures the complete destruction of the chlorinated aromatic compound and the removal of harmful acidic gases (like hydrogen chloride) from the exhaust.
-
-
Documentation:
-
Maintain detailed records of the waste disposal, including the quantity of waste, the date of collection, and the name of the disposal company, in accordance with local, state, and federal regulations.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of tetrachloroacetophenone.
Caption: Disposal workflow for tetrachloroacetophenone.
References
Personal protective equipment for handling Acetophenone, tetrachloro derivative
Essential Safety and Handling Guide for Acetophenone, Tetrachloro Derivative
This document furnishes immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of chlorinated acetophenone derivatives.
Immediate Safety Concerns & Hazards
Chlorinated acetophenones are hazardous compounds that demand stringent safety protocols. Based on data for 2,2',4'-trichloroacetophenone, the primary hazards include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosivity: Causes serious eye damage and skin irritation, potentially leading to burns.[1][2] It is classified as a corrosive material.[3]
-
Sensitization: May cause an allergic skin reaction.[2]
-
Irritation: Causes respiratory irritation.[1][2] It is also a lachrymator (a substance that irritates the eyes and causes tears).[3]
Physical & Chemical Properties
Understanding the physical properties of the compound is crucial for safe handling and storage. The data below is for 2,2',4'-trichloroacetophenone.
| Property | Value | Source |
| Appearance | Off-white to yellow crystalline solid | [4][5][6] |
| Molecular Formula | C₈H₅Cl₃O | [1][4][5] |
| Melting Point | 47-54 °C (117-129 °F) | [1] |
| Boiling Point | 130-135 °C @ 4 mmHg | [1] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Solubility | Insoluble in water. | [4][6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety.
| PPE Category | Specification | Rationale & Source |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layered laminates). Inspect gloves for integrity before each use. | Prevents skin contact and absorption.[7] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particles that cause severe eye damage.[7] |
| Skin & Body Protection | A chemical-resistant lab coat or apron over long-sleeved clothing and long pants. Disposable Tyvek sleeves taped to gloves are also recommended. | Minimizes skin exposure to the corrosive and toxic solid.[8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (N95 or better) is required if working outside of a fume hood or if dust/vapors are generated. | Protects against inhalation of toxic and irritating dust or vapors.[8] |
Operational and Disposal Plans
Strict adherence to the following procedural steps is essential for maintaining a safe laboratory environment.
Handling and Storage Protocol
-
Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood to control exposure.[6]
-
Ventilation: Ensure adequate ventilation is present where the substance is handled and stored.
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][6]
-
Storage Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[6][7]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Spill Management Protocol
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably under a fume hood.
-
Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.
-
Containment: For solid spills, dampen the material with 60-70% ethanol to prevent dust formation.[4][8]
-
Cleanup:
-
Wear the full complement of prescribed PPE.
-
Use an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) to collect the spilled substance.
-
Use non-sparking tools for collection.
-
Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[8]
-
-
Decontamination: Wash the spill area with a soap and water solution, followed by an ethanol rinse.[4][8]
Waste Disposal Plan
As a halogenated organic compound, this compound, must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[8][9][10]
-
Container Management:
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Do not pour this chemical down the drain.[8][11][12]
Safety Workflow Visualization
The following diagram outlines the critical decision-making and action sequence for safely handling this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. chembk.com [chembk.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2,2',4'-TRICHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
